(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZKXJBQIKMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660166 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-21-1 | |
| Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Foreword: The Strategic Importance of Fluorinated Hydrazines in Modern Chemistry
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. The strategic placement of fluorine and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds. This guide provides a comprehensive overview of the prevalent synthesis methods for this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
I. Core Synthesis Strategy: A Two-Step Approach
The most common and industrially viable route to this compound is a two-step process starting from the commercially available 4-fluoro-2-(trifluoromethyl)aniline. This process involves:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrosating agent in a strong acidic medium.
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine.
This approach is favored for its reliability and scalability. The choice of reagents and reaction conditions in each step is crucial for maximizing yield and purity while ensuring operational safety.
II. Mechanistic Insights and Rationale
A. The Diazotization Reaction
The diazotization of an aromatic amine is a well-established reaction that proceeds via the formation of a nitrosonium ion (NO+) as the key electrophile.[1] In the presence of a strong acid, such as hydrochloric acid, sodium nitrite generates nitrous acid (HNO₂), which is then protonated and loses water to form the nitrosonium ion. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.
Key Experimental Choices and Their Rationale:
-
Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2][3] Maintaining a low temperature throughout the diazotization process is the most critical parameter for both safety and yield.
-
Strong Acidic Medium (HCl): A strong acid is required to generate the active electrophile, the nitrosonium ion. Hydrochloric acid is commonly used as it also provides the chloride counter-ion for the final product. An excess of acid is used to ensure the complete protonation of the aniline starting material, preventing it from coupling with the newly formed diazonium salt.
B. Reduction of the Diazonium Salt
The reduction of the diazonium salt to the corresponding hydrazine can be achieved using various reducing agents. The two most common choices for industrial applications are stannous chloride (tin(II) chloride) and sodium sulfite.
-
Reduction with Stannous Chloride (SnCl₂): Stannous chloride is a powerful and efficient reducing agent for this transformation.[4] The reaction is typically carried out in a strong acidic solution (concentrated HCl). The mechanism involves the transfer of electrons from Sn(II) to the diazonium salt, leading to the formation of the hydrazine and Sn(IV).
-
Reduction with Sodium Sulfite (Na₂SO₃): This method, often referred to as the Fischer phenylhydrazine synthesis, is a widely used industrial process.[5] It involves the addition of the diazonium salt to a solution of sodium sulfite. The reaction proceeds through the formation of an intermediate diazosulfonate, which is then reduced by another equivalent of sulfite. The resulting hydrazinesulfonate is then hydrolyzed with acid to yield the final hydrazine hydrochloride.
Comparison of Reducing Agents:
| Feature | Stannous Chloride (SnCl₂) | Sodium Sulfite (Na₂SO₃) |
| Efficiency | High, often leads to cleaner reactions and higher yields. | Generally good yields, but can sometimes lead to more side products. |
| Cost | More expensive than sodium sulfite. | Inexpensive and readily available. |
| Waste Disposal | Generates tin-based waste, which can be an environmental concern. | Produces inorganic salts that are generally easier to dispose of. |
| Reaction Conditions | Typically requires strongly acidic conditions (conc. HCl). | Can be performed under neutral or slightly basic conditions initially, followed by acidic hydrolysis. |
| Safety | Stannous chloride is corrosive and a skin irritant. | Sodium sulfite is a relatively benign salt. |
For the synthesis of this compound, the stannous chloride method is often preferred in laboratory settings for its high efficiency and cleaner reaction profile. However, for large-scale industrial production, the sodium sulfite method may be more cost-effective.
III. Detailed Experimental Protocol (Stannous Chloride Method)
This protocol describes a representative procedure for the synthesis of this compound from 4-fluoro-2-(trifluoromethyl)aniline using stannous chloride as the reducing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluoro-2-(trifluoromethyl)aniline | 179.11 | 10.0 g | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.2 g | 1.1 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 31.5 g | 2.5 |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Aniline Hydrochloride Salt:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.0 g (55.8 mmol) of 4-fluoro-2-(trifluoromethyl)aniline and 30 mL of concentrated hydrochloric acid.
-
Stir the mixture until a homogeneous slurry is formed. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
-
Diazotization:
-
Dissolve 4.2 g (60.9 mmol, 1.1 eq) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate 500 mL beaker, dissolve 31.5 g (139.6 mmol, 2.5 eq) of stannous chloride dihydrate in 20 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. A thick precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Wash the product with a small amount of a cold, non-polar solvent like hexane to remove any organic impurities.
-
Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Expected Yield and Purity:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Purity (by HPLC): >98%
IV. Safety and Handling Precautions
The synthesis of this compound involves several hazardous materials and a potentially unstable intermediate. Strict adherence to safety protocols is essential.
-
Diazonium Salts: Solid diazonium salts are known to be explosive when dry and are sensitive to heat, shock, and friction.[2][3][6] It is imperative to keep the diazonium salt in solution and at a low temperature at all times. Never attempt to isolate the diazonium salt intermediate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Quenching: Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid or urea after the diazotization step is complete.
-
Handling of Reagents:
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.
-
Sodium Nitrite: Toxic if ingested and an oxidizing agent.
-
Stannous Chloride: Corrosive and can cause skin irritation.
-
4-Fluoro-2-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin.
-
V. Conclusion: A Versatile Synthesis with Critical Control
The synthesis of this compound via the diazotization of 4-fluoro-2-(trifluoromethyl)aniline followed by reduction is a robust and scalable method. The success of this synthesis hinges on careful control of reaction parameters, particularly temperature, and a thorough understanding of the potential hazards associated with the diazonium salt intermediate. By following the detailed protocols and safety guidelines outlined in this guide, researchers and chemists can confidently and safely produce this valuable building block for the advancement of pharmaceutical and agrochemical research and development.
VI. References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from --INVALID-LINK--
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from --INVALID-LINK--
-
Chen, J. R., & Liu, Y. C. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122(1), 131-137.
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-fluorophenyl hydrazine. Retrieved from --INVALID-LINK--
-
Wang, J., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6942-6945.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from --INVALID-LINK--
-
NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Merck Index. (n.d.). Fischer Phenylhydrazine Synthesis. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Preparation of phenylhydrazine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Diazonium Salts. Retrieved from --INVALID-LINK--
References
Physical and chemical properties of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
An In-depth Technical Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 502496-21-1) is a highly functionalized organic building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2][3] Its strategic substitution with both a fluorine atom and a trifluoromethyl group imparts unique electronic and lipophilic properties, making it a valuable synthon for drug discovery.[4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom modulates physicochemical properties.[4] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, key applications in medicinal chemistry, and essential safety and handling information.
Core Physicochemical Properties
This compound is a solid under standard conditions.[1] The hydrochloride salt form confers greater stability and often improved solubility in polar solvents compared to its free base, which is a critical attribute for its use in synthetic reactions and for long-term storage.[5]
| Property | Value | Source(s) |
| CAS Number | 502496-21-1 | [1] |
| Molecular Formula | C₇H₇ClF₄N₂ | [1] |
| Molecular Weight | 230.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
| InChIKey | Not explicitly available for this specific isomer, but related compounds are indexed. | |
| SMILES | FC1=CC(NN)=C(C(F)(F)F)C=C1.Cl (Isomeric representation) |
Synthesis and Characterization
The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving a two-step sequence: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[6][7] This methodology is highly reliable for producing this compound from its aniline precursor.
General Synthetic Workflow
The causality behind this workflow is rooted in the transformation of a stable aromatic amine into a highly reactive diazonium salt, which can then be selectively reduced to the hydrazine. The final acidification step protonates the basic hydrazine to form the stable, isolable hydrochloride salt.
Caption: General synthesis workflow for this compound.
Exemplary Experimental Protocol
This protocol is a self-validating system, where the successful isolation of a crystalline solid at the end of the procedure, which can be subsequently characterized, confirms the reaction's success.
Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Fluoro-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The choice of sodium nitrite in an acidic medium is standard for generating the necessary nitrous acid in situ for diazotization.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction and Isolation
-
In a separate, larger flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C. Stannous chloride is a robust and common reducing agent for diazonium salts in a laboratory setting.[6]
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
The this compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash it with a small amount of cold water or isopropanol to remove residual acids and salts, and dry it under a vacuum. The use of concentrated HCl in this step is crucial as it provides the medium for reduction and directly yields the desired hydrochloride salt, preventing the need for a separate salting-out step.[7]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic and N-H protons. ¹⁹F NMR is critical for verifying the two distinct fluorine environments (the aromatic C-F and the CF₃ group). ¹³C NMR will show the carbon skeleton.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be ≥97%.[8]
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
-
Core Synthon for Heterocycles: The hydrazine moiety is a versatile functional group for building nitrogen-containing rings, which are prevalent in pharmaceuticals.[9] It is a key reactant in reactions such as the Fischer indole synthesis to create complex indole scaffolds, and in condensations with 1,3-dicarbonyl compounds to form pyrazoles.
-
Influence of Fluorine Substituents: The presence of both F and CF₃ groups is a deliberate design choice in medicinal chemistry.
-
Trifluoromethyl Group (CF₃): This strongly electron-withdrawing and highly lipophilic group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also improve cell membrane permeability and increase binding affinity to target proteins.[4]
-
Fluoro Group (F): A single fluorine atom can subtly alter a molecule's pKa, conformation, and dipole moment, which can fine-tune its pharmacokinetic profile and receptor interactions.[4]
-
This compound is therefore frequently used in the synthesis of inhibitors, receptor antagonists, and other modulators in therapeutic areas like oncology and neurology.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. It is classified as an irritant and is harmful if ingested or inhaled.[10][11]
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data aggregated from supplier safety information.[11]
Recommended Procedures
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10][14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
-
Conclusion
This compound is a sophisticated chemical tool for researchers and drug developers. Its well-defined physicochemical properties, established synthetic route, and the advantageous characteristics imparted by its dual fluorine substitution make it a valuable component in the design and synthesis of novel, high-performance molecules. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.
References
- 1. 4-Fluoro-2-(trifluoromethyl)phenylhydrazine(HCl) | 502496-21-1 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 11. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.dk [fishersci.dk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Structure Elucidation of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride
This guide provides a comprehensive, technically detailed framework for the structural elucidation of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, ensuring a self-validating and robust characterization of the target molecule.
Introduction: The Significance of Fluorinated Hydrazines
This compound belongs to a class of fluorinated aromatic compounds that are of significant interest in medicinal and agricultural chemistry. The incorporation of fluorine and trifluoromethyl groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Hydrazine derivatives themselves are versatile building blocks in organic synthesis.[3] Given these attributes, unambiguous structural confirmation is a critical first step in any research or development endeavor involving this compound.
This guide will detail a logical workflow for structure elucidation, beginning with fundamental spectroscopic techniques and culminating in definitive structural confirmation.
Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial step in characterizing any novel or synthesized compound is to determine its molecular formula. This is best achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine, this technique is crucial for confirming the presence and number of fluorine, nitrogen, and chlorine atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula (C₇H₇F₄N₂). The hydrochloride salt will dissociate in solution, and the observed mass will correspond to the free base.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₇H₇F₄N₂ |
| Theoretical Monoisotopic Mass | 194.0569 u |
| Observed [M+H]⁺ (High Resolution) | ~195.0647 u |
Elemental Analysis
Rationale: While HRMS provides a precise mass-to-charge ratio, elemental analysis gives the percentage composition of carbon, hydrogen, and nitrogen. This orthogonal technique provides further confidence in the proposed molecular formula.
Experimental Protocol:
-
Sample Preparation: Submit a pure, dry sample of the hydrochloride salt for analysis.
-
Instrumentation: Utilize a CHN elemental analyzer.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values for C₇H₇ClF₄N₂.
Expected Data:
| Element | Theoretical % |
| Carbon (C) | 36.46% |
| Hydrogen (H) | 3.06% |
| Nitrogen (N) | 12.15% |
Spectroscopic Characterization: Unveiling the Molecular Framework
With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the molecule's connectivity and functional groups.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazinium ion, aromatic C-H and C=C bonds, and the C-F bonds of both the fluoro and trifluoromethyl substituents.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3000 (broad) | N-H stretching (hydrazinium ion) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | Aromatic C=C stretching |
| 1350-1150 (strong) | C-F stretching (trifluoromethyl group) |
| 1250-1000 | C-F stretching (aromatic fluorine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.
Rationale:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
¹⁹F NMR: Directly observes the fluorine atoms, which is essential for this molecule. The presence of both a single fluorine and a CF₃ group will give distinct signals.
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the substitution pattern on the aromatic ring.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition and Analysis:
-
¹H NMR: Expect to see signals in the aromatic region (around 7-8 ppm) for the three protons on the phenyl ring. The coupling patterns (e.g., doublet of doublets) will be crucial for determining their relative positions. Signals for the -NHNH₃⁺ protons will also be present, likely as broad peaks that may exchange with D₂O.
-
¹⁹F NMR: Two distinct signals are expected: one for the aromatic C-F and another for the -CF₃ group. The chemical shifts will be characteristic of these environments.[2]
-
¹³C NMR: The spectrum will show signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon signals will exhibit couplings to fluorine (¹JCF, ²JCF, etc.), which provides valuable structural information.[4] For instance, the carbon of the CF₃ group will appear as a quartet.
-
2D NMR:
-
COSY: Will show correlations between adjacent aromatic protons.
-
HSQC: Will correlate each proton signal to its directly attached carbon.
-
HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons, which is key to confirming the substitution pattern. For example, correlations from the aromatic protons to the fluorinated carbons will definitively place the substituents.
-
-
Predicted NMR Data Summary (Illustrative, in DMSO-d₆):
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~7.8 | d | H-6 |
| ¹H | ~7.6 | dd | H-5 |
| ¹H | ~7.4 | d | H-3 |
| ¹H | ~10.5 (broad) | s | -NH-NH₃⁺ |
| ¹³C | ~160 | d, ¹JCF ≈ 245 Hz | C-4 |
| ¹³C | ~125 | q, ¹JCF ≈ 270 Hz | -CF₃ |
| ¹³C | ~120 | q, ²JCF ≈ 30 Hz | C-2 |
| ¹³C | Other aromatic signals | various | C-1, C-3, C-5, C-6 |
| ¹⁹F | ~ -60 | s | -CF₃ |
| ¹⁹F | ~ -115 | s | Ar-F |
Definitive Structure Confirmation: X-ray Crystallography
Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms and confirming the connectivity, stereochemistry, and ionic nature of the hydrochloride salt.[5][6][7]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model that includes atomic coordinates, bond lengths, and bond angles.
Visualization of the Elucidation Strategy:
Caption: Overall strategy for structure elucidation.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By systematically integrating data from mass spectrometry, elemental analysis, infrared spectroscopy, and a comprehensive suite of NMR experiments, a confident structural hypothesis can be constructed. This hypothesis is then unequivocally confirmed through single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research, development, or quality control activities involving this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psvmkendra.com [psvmkendra.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ajsonline.org [ajsonline.org]
- 6. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 7. ajsonline.org [ajsonline.org]
Solubility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs their efficacy, bioavailability, and the feasibility of their formulation and manufacturing processes. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework grounded in the compound's physicochemical properties and the fundamental principles of organic chemistry. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers and drug development professionals to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
This compound is a substituted phenylhydrazine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, which can significantly influence the biological activity and physicochemical characteristics of the final products.
Understanding the solubility of this hydrochloride salt in various organic solvents is paramount for several reasons:
-
Reaction Optimization: In synthetic chemistry, the solubility of reactants in the reaction medium directly impacts reaction rates, yields, and impurity profiles.
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for developing efficient crystallization processes to isolate and purify the compound with the desired polymorphic form and particle size.
-
Formulation Development: For APIs, solubility in pharmaceutically acceptable solvents is a key determinant of the drug delivery method and its ultimate bioavailability.
This guide will first deconstruct the molecular features of this compound to build a predictive solubility profile. Subsequently, it will provide robust experimental protocols for the empirical determination of its solubility.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in different solvent environments. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClF₄N₂ | [1] |
| Molecular Weight | 230.59 g/mol | [1] |
| Appearance | Light brown powder | [2] |
| Melting Point | Information not available | |
| pKa | Not experimentally determined; predicted to be weakly basic due to the hydrazine moiety, with the hydrochloride salt being acidic. | |
| LogP (Octanol-Water Partition Coefficient) | 2.5519 (predicted for the free base) | [1] |
A Predictive Framework for Solubility
The solubility of this compound is a complex interplay between its ionic salt character and the organic nature of the substituted phenyl ring.
The Influence of the Hydrochloride Salt Form
The compound is a hydrochloride salt, meaning it possesses a significant ionic character. In solution, it can exist as an ion pair or dissociate into the protonated phenylhydrazinium cation and the chloride anion. This ionic nature generally favors solubility in polar solvents capable of stabilizing charged species through strong dipole-dipole interactions or hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar solvents that cannot effectively solvate ions.
The Role of Molecular Substituents
The organic portion of the molecule features substituents that critically modulate its solubility:
-
Phenylhydrazine Core: The hydrazine group (-NHNH₃⁺) in the protonated form is a potent hydrogen bond donor. This enhances solubility in polar protic solvents like alcohols, which can act as hydrogen bond acceptors.
-
Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing.[3][4][5] The C-F bond's strength contributes to metabolic stability, a desirable trait in drug design.[4] Its presence significantly increases the molecule's affinity for non-polar environments, which can enhance solubility in less polar organic solvents compared to its non-fluorinated analogue.[3][4]
-
Fluoro (-F) Group: The fluorine atom is highly electronegative, creating a strong dipole moment on the C-F bond. This increases the overall polarity of the molecule, which can contribute to solubility in polar aprotic solvents.
Predicted Solubility in Common Organic Solvents
Based on the analysis of its structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ionic hydrochloride and the hydrogen-bonding hydrazine moiety will be well-solvated by the hydroxyl groups of the alcohols. Phenylhydrazine hydrochloride itself is soluble in ethanol.[6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have large dipole moments capable of solvating the ionic salt. DMSO and DMF are particularly effective at dissolving salts. Phenylhydrazine is very soluble in acetone.[7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | While possessing some polarity, ethers are poor at solvating the ionic components of the salt. The lipophilic -CF₃ group may provide some limited solubility, but the overall ionic character will dominate. Phenylhydrazine is miscible with diethyl ether, but the salt form will be significantly less soluble.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are incapable of effective hydrogen bonding, making them poor solvents for ionic salts. Phenylhydrazine is soluble in chlorinated solvents, but the salt form's solubility will be drastically reduced.[7] |
| Nonpolar | Toluene, Hexanes, Benzene | Very Low to Insoluble | These solvents lack the polarity to overcome the crystal lattice energy of the salt. There is a significant mismatch in polarity between the ionic solute and the nonpolar solvent. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[9] This protocol ensures that the solution reaches equilibrium with the solid phase, providing a reliable measurement of the saturation solubility.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state. Preliminary experiments can determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visual Representation of the Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Factors Influencing Experimental Results
Several factors can affect the outcome of solubility measurements, and it is crucial to control them to ensure data accuracy and reproducibility:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most substances, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form used in the solubility study.
-
Purity of the Compound and Solvent: Impurities can either increase or decrease the measured solubility. Using well-characterized, high-purity materials is fundamental.
-
pH of the Medium: For ionizable compounds like hydrochloride salts, the pH of the medium can have a profound impact on solubility, especially in aqueous or mixed aqueous-organic systems.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Trifluoromethyl)phenylhydrazine hydrochloride [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemiis.com [chemiis.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: Mechanism of Reaction and Synthetic Applications
Abstract
This technical guide provides an in-depth analysis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, a key chemical intermediate in modern organic and medicinal chemistry. Rather than possessing a direct pharmacological mechanism of action, its significance lies in its role as a sophisticated building block for synthesizing complex heterocyclic structures. The core of this document details its mechanism of reaction within the context of the Fischer indole synthesis, a foundational method for creating the indole nucleus present in a vast number of pharmaceuticals and bioactive natural products. We will explore the step-by-step chemical transformation, the influence of its unique fluorine and trifluoromethyl substituents, provide a detailed experimental protocol for its use, and discuss the importance of the resulting indole derivatives in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic strategies.
Introduction and Chemical Profile
This compound is a substituted arylhydrazine that serves as a critical precursor in organic synthesis. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it a highly valuable reagent for introducing these moieties into target molecules. Fluorine and trifluoromethyl groups are known to significantly modulate the physicochemical properties of drug candidates, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
The primary utility of this compound is as a key reactant in the Fischer indole synthesis, a reaction discovered in 1883 by Hermann Emil Fischer that remains one of the most reliable and versatile methods for constructing the indole scaffold.[1][2][3] The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous important drugs, including the triptan class of antimigraine agents.[1][2]
Physicochemical Properties
The properties of the title compound are summarized below. These characteristics are essential for designing experimental conditions, ensuring safety, and achieving desired reaction outcomes.
| Property | Value |
| Molecular Formula | C₇H₇ClF₄N₂ |
| Molecular Weight | 230.59 g/mol |
| CAS Number | 175277-69-7 |
| Appearance | White to off-white crystalline powder |
| Primary Application | Reagent in Fischer Indole Synthesis |
| Key Structural Features | Hydrazine moiety, Fluorine substituent, Trifluoromethyl substituent |
Core Mechanism of Reaction: The Fischer Indole Synthesis
The "mechanism of action" for this compound is its chemical reactivity, specifically its participation in the acid-catalyzed cyclization reaction to form indoles. The generally accepted mechanism, first proposed by Robinson, involves several distinct steps.[1]
The reaction begins with the condensation of the hydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then undergoes a series of transformations including tautomerization, a[3][3]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[2][4]
The entire mechanistic pathway is illustrated below.
References
The Strategic Utility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: Unlocking Complex Scaffolds for Advanced Therapeutics
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 502496-21-1) has emerged as a pivotal building block for the synthesis of complex heterocyclic compounds, particularly fluorinated indole derivatives. This guide provides an in-depth technical overview of its application, focusing on its role in the synthesis of advanced therapeutic agents.
The unique substitution pattern of this hydrazine derivative, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, offers a gateway to novel chemical entities with significant potential in drug discovery. Its primary application lies in the venerable Fischer indole synthesis, a powerful and versatile reaction for constructing the indole nucleus.[1][2] This guide will explore the causality behind the use of this specific reagent, provide detailed experimental protocols, and highlight its application in the synthesis of cutting-edge therapeutic candidates.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 502496-21-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClF₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 230.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, under inert gas | --INVALID-LINK-- |
Application in the Synthesis of Bioactive Indoles: The Fischer Indole Synthesis
The primary and most powerful application of this compound is as a precursor in the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The resulting 6-fluoro-4-(trifluoromethyl)indole scaffold is a key component of several classes of bioactive molecules, including potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of inflammation and cell death.[3][4]
The Causality of Experimental Design in Fischer Indole Synthesis
The success of the Fischer indole synthesis is highly dependent on the reaction conditions. The choice of acid catalyst, solvent, and temperature all play crucial roles in the reaction outcome.
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction.[2] The acid protonates the hydrazone intermediate, facilitating the key[5][5]-sigmatropic rearrangement that forms the C-C bond of the indole ring.[6]
-
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction temperature. Alcohols, such as ethanol, or acidic solvents like acetic acid are commonly employed.[5]
-
Temperature: The reaction typically requires elevated temperatures to drive the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[7]
The following diagram illustrates the logical workflow of a typical Fischer indole synthesis.
Caption: Logical workflow of the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-4-(trifluoromethyl)-1H-indole
This protocol describes a representative synthesis of a fluorinated indole intermediate that can be used in the development of RIP1 kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Ethanol (or Acetic Acid)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Once the hydrazone formation is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C for ethanol) and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-2-methyl-4-(trifluoromethyl)-1H-indole.
-
The following diagram illustrates the reaction scheme for this synthesis.
Caption: Reaction scheme for the synthesis of a key indole intermediate.
Significance in Drug Development: Targeting RIP1 Kinase
The 6-fluoro-4-(trifluoromethyl)indole scaffold, readily accessible through the Fischer indole synthesis using this compound, is a key structural motif in a new class of potent and selective RIP1 kinase inhibitors.[3] RIP1 kinase is a crucial signaling protein that regulates inflammation and programmed cell death (necroptosis).[3] Dysregulation of RIP1 kinase activity is implicated in a range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders.[3]
Inhibitors of RIP1 kinase, such as the clinical candidate GSK2982772, have shown promise in preclinical and early clinical studies for the treatment of these conditions.[4] The fluorine and trifluoromethyl substituents on the indole ring of these inhibitors are critical for their pharmacological properties, enhancing their binding affinity to the kinase and improving their metabolic stability.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of complex, fluorinated indole derivatives. Its application in the Fischer indole synthesis provides a direct and efficient route to scaffolds that are central to the development of novel therapeutics, particularly in the area of inflammation and immunology. The ability to rationally design and synthesize these complex molecules is a testament to the power of modern synthetic chemistry and the importance of key starting materials like the one discussed in this guide. The detailed understanding of its reactivity and the application of robust synthetic protocols will continue to drive innovation in drug discovery.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
An In-depth Technical Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and physicochemical properties that are highly sought after in the design of bioactive molecules. The presence of these fluorinated moieties can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3]
This guide, intended for the experienced researcher, provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will delve into its physicochemical properties, detailed synthesis protocols, its critical role in the Fischer indole synthesis, and essential safety and handling procedures.
Physicochemical Properties and Characterization
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine is typically supplied and handled as its hydrochloride salt to improve stability and ease of handling compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 502496-21-1 | |
| Molecular Formula | C₇H₇ClF₄N₂ | |
| Molecular Weight | 230.59 g/mol | [4] |
| Appearance | White to light yellow or cream crystalline powder/flakes | [5] |
| Melting Point | Approx. 200 °C (may decompose) | [6] |
| Solubility | Soluble in water; Soluble in organic solvents like methanol, ethanol. General phenylhydrazines are soluble in acetone, chloroform, benzene, and ether.[5][7][8][9] | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light and air.[10][11] |
The Scientific Rationale of the Substituent Effects:
The utility of this molecule is fundamentally derived from its dual fluorination.
-
Trifluoromethyl (CF₃) Group : This powerful electron-withdrawing group serves multiple functions. It enhances the lipophilicity of molecules, which can improve membrane permeability.[2] Crucially, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation, a common strategy to block metabolic hotspots and increase a drug's half-life.[1][2]
-
Fluoro (F) Group : The fluorine atom at the 4-position further modulates the electronic properties of the aromatic ring. Its high electronegativity can influence the pKa of the hydrazine moiety and create specific interactions (e.g., hydrogen bonds) with biological targets, potentially increasing binding affinity and selectivity.[3]
Synthesis of this compound
The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving the diazotization of a corresponding aniline followed by reduction of the resulting diazonium salt.[8][12][13]
Proposed Synthesis Workflow
The following protocol is a generalized yet chemically sound procedure adapted from established methods for preparing trifluoromethyl-substituted phenylhydrazine hydrochlorides.[12][13] The starting material is 4-Fluoro-2-(trifluoromethyl)aniline.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Adapted)
Materials:
-
4-Fluoro-2-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a mechanical stirrer and thermometer, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq).
-
Add a mixture of concentrated HCl and water, and cool the resulting slurry to 0–5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (approx. 1.05 eq) dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is typically observed.
-
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete.
-
-
Reduction:
-
In a separate, larger vessel, prepare a solution of tin(II) chloride (approx. 2.0-2.5 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution. This addition is exothermic; maintain the temperature below 10-15 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold brine or diethyl ether to remove impurities.
-
Dry the product under vacuum to yield this compound. For higher purity, recrystallization from an appropriate solvent system (e.g., water/HCl) can be performed.[13]
-
Application in Heterocyclic Synthesis: The Fischer Indole Synthesis
The primary and most powerful application of this compound is in the Fischer indole synthesis. This classic reaction allows for the construction of the indole nucleus, a core scaffold in countless pharmaceuticals, from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[14][15] The use of this specific hydrazine derivative leads to the formation of indoles bearing the 6-fluoro-4-(trifluoromethyl) substitution pattern.
Mechanistic Pathway
The Fischer indole synthesis is a robust, acid-catalyzed reaction proceeding through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
General Experimental Protocol: Synthesis of a 6-Fluoro-4-(trifluoromethyl)indole
This protocol provides a general framework for reacting this compound with a carbonyl compound. Optimization of the acid catalyst, solvent, and temperature is often necessary depending on the specific carbonyl partner.[16][17]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc Chloride (ZnCl₂), or Sulfuric Acid (H₂SO₄))
-
Solvent (e.g., Ethanol, Acetic Acid, Toluene)
Procedure:
-
Hydrazone Formation (in situ):
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add the selected ketone or aldehyde.
-
Add a few drops of a weak acid like acetic acid if necessary to facilitate hydrazone formation.
-
Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for 1-2 hours. The reaction can be monitored by TLC.[17]
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, add the strong acid catalyst. For example, PPA can be used as both the catalyst and solvent, or a catalytic amount of ZnCl₂ or H₂SO₄ can be added to a higher-boiling solvent like toluene.
-
Heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature and time will vary. Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC.[16]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into cold water.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude indole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-fluoro-4-(trifluoromethyl)indole derivative.[16]
-
Applications in Drug Discovery
The 6-fluoro-4-(trifluoromethyl)indole scaffold is of significant interest in medicinal chemistry. Indole derivatives are known to be privileged structures that can interact with a wide range of biological targets. The specific substitution pattern afforded by the title compound is particularly relevant in the development of kinase inhibitors .[7] Kinases are a major class of drug targets, especially in oncology, and the electronic properties of the fluorinated indole ring can be fine-tuned to achieve potent and selective inhibition.
While specific drugs directly synthesized from this exact starting material are often proprietary, the resulting 6-fluoro-4-(trifluoromethyl)indole core is found in patented compounds investigated as inhibitors for various kinases.
Safety, Handling, and Toxicology
Substituted phenylhydrazines are a class of compounds that must be handled with care due to their potential toxicity.
GHS Hazard Classification (General for Trifluoromethyl Phenylhydrazines):
-
Eye Damage/Irritation: Causes serious eye irritation.[18][19]
-
Respiratory Irritation: May cause respiratory irritation.[18][19]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment:
-
Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6][10][18]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[20]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 [amp.chemicalbook.com]
- 6. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS#: 133115-72-7 [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride | 502496-22-2 [sigmaaldrich.com]
- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
The Multifaceted Biological Activities of Fluorinated Phenylhydrazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Role of Fluorine in Modulating Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When integrated into the phenylhydrazine framework, a versatile pharmacophore in its own right, the resulting fluorinated derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, and offers practical insights for researchers in drug development.
Anticancer Properties: Inducing Apoptosis in Malignant Cells
Fluorinated phenylhydrazine derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines. A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a highly regulated and desirable pathway for eliminating malignant cells.
Mechanism of Action: Triggering the Apoptotic Cascade
Studies have shown that certain fluorinated phenylhydrazine derivatives can initiate apoptosis through the intrinsic (mitochondrial) pathway.[2] This process is characterized by a series of molecular events, including the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[2] Activated caspase-3, a key executioner caspase, then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2]
The efficacy of these compounds is often correlated with the number and position of fluorine substituents on the phenyl ring. For instance, in studies on A549 lung cancer cells, a derivative with five fluorine atoms exhibited the strongest cytotoxic effect.[3][4] This highlights the critical role of fluorine in modulating the electronic properties of the molecule and its interaction with cellular targets.
Diagram 1: The Intrinsic Apoptosis Pathway Induced by Fluorinated Phenylhydrazine Derivatives
Caption: Intrinsic apoptosis pathway initiated by fluorinated phenylhydrazine derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated phenylhydrazine derivatives, particularly in the form of hydrazones, have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[5][6][7]
Mechanism of Action: Disrupting Microbial Integrity
The precise antimicrobial mechanism of fluorinated hydrazones is multifaceted and can involve the inhibition of essential microbial enzymes. Docking studies have suggested that some of these compounds may bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby inhibiting bacterial proliferation.[5] The presence of fluorine atoms can enhance the lipophilicity of these molecules, facilitating their passage through microbial cell membranes. Furthermore, the electronic properties conferred by fluorine can influence the binding affinity of the hydrazone moiety to its molecular targets within the microbe.
The antimicrobial efficacy is influenced by the specific substituents on the aromatic rings. For example, the presence of electron-withdrawing groups can modulate the activity spectrum.[7]
Table 1: Antimicrobial Activity of Selected Fluorinated Phenylhydrazone Derivatives
| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 6g | Staphylococcus aureus | 0.78 | [1] |
| 6g | MRSA | 0.78 | [1] |
| 6g | Bacillus subtilis | 0.78 | [1] |
| Compound 18 | Gram-negative bacteria | 31.25 | [8] |
| Compound 14 | Bacillus subtilis | 7.81 | [8] |
| Compound 18 | Bacillus subtilis | 7.81 | [8] |
| 4-cyanophenylhydrazine derivative | Carbapenem-resistant A. baumannii | 0.25 | [9] |
Enzyme Inhibition: Modulating Key Biological Pathways
Fluorinated phenylhydrazine derivatives have also been identified as potent inhibitors of various enzymes, most notably monoamine oxidases (MAOs). MAOs are crucial enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin and dopamine.[10] Inhibitors of MAO are valuable in the treatment of neurological disorders such as depression and Parkinson's disease.
Mechanism of Action: Targeting Monoamine Oxidase
Phenylhydrazine and its derivatives are known to act as inhibitors of MAO.[11] The mechanism of inhibition can be either reversible or irreversible, often involving the formation of a covalent adduct with the flavin cofactor of the enzyme. The presence of fluorine on the phenyl ring can significantly influence the inhibitory potency and selectivity for the two isoforms of MAO (MAO-A and MAO-B). For instance, the position of the fluorine substituent on the thiazole ring of certain derivatives has been shown to be crucial for the selectivity and inhibitory potency against the MAO-B isoform.
The structure-activity relationship is a key consideration in the design of selective MAO inhibitors. The nature and position of substituents on the phenyl ring dictate the binding affinity and inhibitory mechanism.[10]
Experimental Protocols: A Practical Guide for Researchers
General Synthesis of Fluorinated Phenylhydrazine Derivatives
A common route for the synthesis of fluorinated phenylhydrazine derivatives starts from the corresponding fluorinated aniline. The following is a generalized, multi-step protocol:
-
Diazotization of Fluoroaniline:
-
Dissolve the starting fluoroaniline in an aqueous solution of a strong inorganic acid, such as hydrochloric acid or sulfuric acid.[12]
-
Cool the solution to a temperature between -5°C and 0°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). This step forms the corresponding diazonium salt.[12]
-
-
Reduction of the Diazonium Salt:
-
Prepare a reducing solution, commonly an aqueous solution of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the freshly prepared, cold diazonium salt solution to the reducing solution with continuous stirring. The temperature should be carefully controlled during this addition.
-
After the addition is complete, continue stirring the reaction mixture for a specified period, allowing the reduction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to hydrolyze the intermediate sulfonate or tin complex.[12]
-
Cool the mixture to induce precipitation of the fluorinated phenylhydrazine salt (e.g., hydrochloride or sulfate).
-
Collect the solid product by filtration and wash with a small amount of cold water or an appropriate organic solvent to remove impurities.
-
-
Purification:
-
The crude fluorinated phenylhydrazine salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Diagram 2: General Workflow for the Synthesis of Fluorinated Phenylhydrazine Derivatives
Caption: A generalized workflow for the synthesis of fluorinated phenylhydrazine derivatives.
In Vitro Evaluation of Biological Activity
Diagram 3: Experimental Workflow for Evaluating Biological Activity
Caption: A typical experimental workflow for the in vitro evaluation of fluorinated phenylhydrazine derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylhydrazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
CFSE Assay for Antiproliferative Effects
The CFSE (Carboxyfluorescein succinimidyl ester) assay is used to measure cell proliferation.
-
Cell Labeling: Resuspend cells in a solution containing CFSE and incubate to allow the dye to enter the cells and bind to intracellular proteins.
-
Quenching and Washing: Quench the labeling reaction with complete medium and wash the cells to remove any unbound dye.
-
Compound Treatment: Treat the labeled cells with the fluorinated phenylhydrazine derivative.
-
Incubation: Incubate the cells for a period that allows for several cell divisions.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct cell generations.
-
Data Analysis: Quantify the proliferation index based on the distribution of cells across different generations.
Conclusion and Future Directions
Fluorinated phenylhydrazine derivatives represent a rich and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with the tunability of their properties through strategic fluorination, make them attractive scaffolds for further development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The insights and protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this promising class of molecules.
References
- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
Discovery and history of substituted phenylhydrazines
An In-depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines
Abstract
Substituted phenylhydrazines represent a cornerstone class of organic compounds, the importance of which extends from foundational organic chemistry to modern drug discovery and materials science. This guide provides a comprehensive exploration of their discovery, historical significance, synthesis, and multifaceted applications. We delve into the seminal work of Emil Fischer, whose discovery of phenylhydrazine in 1875 unlocked new frontiers in carbohydrate chemistry and led to one of organic synthesis's most powerful tools: the Fischer indole synthesis. This paper examines the evolution of synthetic methodologies, the mechanistic underpinnings of key reactions, and the enduring legacy of these compounds in the development of pharmaceuticals, agrochemicals, and analytical reagents. Detailed protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insight for researchers and drug development professionals.
The Dawn of Hydrazine Chemistry: Fischer's Serendipitous Discovery
The history of phenylhydrazines is inextricably linked to the German chemist Hermann Emil Fischer. In 1875, while at the University of Strasbourg, Fischer reported the first characterization of a hydrazine derivative, phenylhydrazine.[1][2] He prepared this novel compound by the reduction of a phenyl diazonium salt with sulfite salts.[1][3] This discovery was not a mere curiosity; Fischer immediately recognized its potential and utilized it to react with aldehydes and ketones.[4] This reactivity proved monumental, particularly in his groundbreaking work on carbohydrates. By forming crystalline derivatives known as phenylhydrazones and osazones, Fischer was able to isolate, identify, and elucidate the complex structures of sugars, work that contributed to his 1902 Nobel Prize in Chemistry.[5][6][7] The discovery of phenylhydrazine, therefore, was a pivotal event that laid the chemical foundations for biochemistry.[2]
References
Methodological & Application
The Strategic Synthesis of 6-Fluoro-4-(trifluoromethyl)-1H-indoles: Application Notes and Protocols for the Fischer Indole Synthesis
Introduction: The Privileged Role of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged structure can dramatically enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability. Specifically, the presence of both a fluoro and a trifluoromethyl group, as in the 6-fluoro-4-(trifluoromethyl)-1H-indole core, offers a powerful combination for modulating the electronic and lipophilic character of drug candidates, making this a highly sought-after motif in contemporary drug development.
The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains a primary method for constructing the indole nucleus. This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a direct route to a wide variety of substituted indoles. This guide provides detailed application notes and a comprehensive protocol for the use of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in the Fischer indole synthesis, a key starting material for accessing 6-fluoro-4-(trifluoromethyl)-1H-indoles.
Understanding the Reagent: this compound
The successful application of this compound in the Fischer indole synthesis requires a nuanced understanding of its chemical nature. The phenyl ring is substituted with two potent electron-withdrawing groups: a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position. This electronic profile presents both challenges and opportunities.
Key Characteristics:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the substituents decreases the electron density on the hydrazine nitrogens. This can slow down both the initial formation of the hydrazone and the subsequent key-sigmatropic rearrangement step of the Fischer synthesis.
-
Reaction Conditions: Consequently, more forcing reaction conditions, such as stronger acids or higher temperatures, may be necessary to drive the reaction to completion compared to reactions with electron-rich or unsubstituted phenylhydrazines.
-
Regioselectivity: The substitution pattern unambiguously directs the cyclization to form the 6-fluoro-4-(trifluoromethyl)-1H-indole isomer, avoiding the formation of regioisomeric products that can arise from meta-substituted phenylhydrazines.
Application Notes: Navigating the Synthesis
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful Fischer indole synthesis, particularly with an electronically deactivated substrate like this compound.
-
Acid Catalyst Selection: A strong acid catalyst is generally required. While Brønsted acids like sulfuric acid or hydrochloric acid can be effective, polyphosphoric acid (PPA) is often a superior choice as it can also serve as the solvent and a dehydrating agent. Lewis acids such as zinc chloride (ZnCl₂) are also commonly employed and can be particularly effective in promoting the key rearrangement step. The choice of acid can significantly impact the reaction rate and yield.
-
Solvent System: If not using PPA as the solvent, high-boiling point solvents like toluene, xylene, or diglyme are suitable to achieve the necessary reaction temperatures. Acetic acid is a common solvent for the initial hydrazone formation and can sometimes be used for the cyclization step as well, often with the addition of a stronger acid catalyst.
-
Carbonyl Partner: The choice of the aldehyde or ketone partner determines the substitution at the 2- and 3-positions of the final indole. For the synthesis of a simple 2,3-unsubstituted indole, pyruvic acid followed by decarboxylation, or a protected acetaldehyde equivalent is often used. Ketones will lead to 2,3-disubstituted indoles. It is crucial that the carbonyl compound is enolizable.
Self-Validating Protocols: Monitoring and Optimization
A robust protocol includes built-in checks to ensure the reaction is proceeding as expected.
-
In-Situ Hydrazone Formation: The initial condensation of the hydrazine with the carbonyl compound to form the hydrazone can often be performed in situ. Monitoring this step by Thin Layer Chromatography (TLC) is recommended to ensure complete formation before proceeding with the high-temperature cyclization.
-
Reaction Monitoring: The progress of the cyclization should also be monitored by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation byproducts, which can occur with prolonged heating in strong acid.
-
Work-up and Purification: Careful neutralization of the acidic reaction mixture is crucial. The crude product is often purified by column chromatography on silica gel.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2,3-dialkyl-6-fluoro-4-(trifluoromethyl)-1H-indole.
Materials:
-
This compound
-
An appropriate ketone (e.g., 2-butanone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Acetic Acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology:
Part A: Hydrazone Formation (Optional, can be done in situ)
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or acetic acid.
-
Add the ketone (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Monitor the reaction by TLC. If isolating the hydrazone, it can be collected by filtration, washed with cold ethanol, and dried under vacuum. Otherwise, proceed directly to the cyclization step.
Part B: Fischer Indole Cyclization
Method 1: Using Polyphosphoric Acid (PPA)
-
To the flask containing the hydrazone (or the in situ reaction mixture from Part A, after removing the volatile solvent), add polyphosphoric acid (enough to ensure good stirring).
-
Heat the mixture with vigorous stirring to 120-160 °C.
-
Maintain the temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Using Zinc Chloride (ZnCl₂) in a High-Boiling Solvent
-
To a round-bottom flask, add the pre-formed hydrazone (1.0 eq.) and anhydrous zinc chloride (2-4 eq.).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux with stirring for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Filter the mixture to remove any inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of reaction conditions for the Fischer indole synthesis with phenylhydrazines of varying electronic properties to illustrate the considerations for using this compound.
| Phenylhydrazine Derivative | Substituents | Electronic Nature | Typical Catalyst | Typical Temperature | Expected Reactivity |
| 4-Methoxyphenylhydrazine | -OCH₃ (para) | Electron-donating | Acetic Acid / HCl | 80-100 °C | High |
| Phenylhydrazine | None | Neutral | ZnCl₂ / Acetic Acid | 100-120 °C | Moderate |
| 4-Nitrophenylhydrazine | -NO₂ (para) | Electron-withdrawing | Polyphosphoric Acid | 140-180 °C | Low |
| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine | -F, -CF₃ | Strongly Electron-withdrawing | Polyphosphoric Acid / Strong Lewis Acid | 120-160 °C | Very Low |
Visualizing the Process
The Fischer Indole Synthesis Mechanism
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
Application Notes & Protocols: (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride as a Strategic Reagent in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing pharmacological profiles. The unique electronic properties of fluorine and trifluoromethyl (-CF3) groups can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has emerged as a high-value reagent, serving as a critical precursor for the synthesis of complex heterocyclic scaffolds, most notably the indole nucleus. This guide provides an in-depth analysis of this reagent, focusing on its application in the Fischer indole synthesis, and offers detailed protocols designed for researchers and scientists in drug development.
Reagent Profile and Physicochemical Properties
This compound is a crystalline solid that serves as a robust starting material for introducing a specifically substituted phenyl ring into a target molecule. Its utility is amplified by the strategic placement of the fluoro and trifluoromethyl groups, which pre-load the resulting scaffolds with desirable pharmaceutical properties.
| Property | Value | Source |
| CAS Number | 502496-21-1 | [4] |
| Molecular Formula | C₇H₇ClF₄N₂ | [4][5] |
| Molecular Weight | 230.59 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | N/A |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [4] |
| Purity | Typically ≥97% | [5] |
Critical Health & Safety Protocols
Due to its chemical reactivity and potential physiological effects, this compound must be handled with stringent safety measures.
-
General Handling : Always work in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the laboratory area.[7][9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7][8]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] The compound may be sensitive to light and air; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[9]
-
Spill & Emergency Procedures :
-
Skin Contact : Immediately wash with plenty of soap and water.[6][7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
Spills : Clean up spills immediately using dry procedures to avoid generating dust.[7] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6][8]
-
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[10][11] The reaction condenses a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.[10]
Mechanistic Rationale
The choice of this compound is deliberate. The electron-withdrawing nature of the -F and -CF₃ groups can influence the rate of the key sigmatropic rearrangement and imparts specific electronic properties to the final indole product, which is often crucial for its biological activity.
The mechanism proceeds through several key stages:
-
Hydrazone Formation : The phenylhydrazine reacts with the carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate.
-
Tautomerization : The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[6]-Sigmatropic Rearrangement : This is the crucial, irreversible, and often rate-determining step. After protonation, a concerted rearrangement occurs, forming a new carbon-carbon bond and breaking the N-N bond.[10][12]
-
Rearomatization & Cyclization : The intermediate loses a proton to regain aromaticity. The resulting imine is then attacked by the amino group to form a cyclic aminal.
-
Ammonia Elimination : Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the final, stable indole ring.[13][10]
Caption: The mechanistic pathway of the Fischer indole synthesis.
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to product isolation. Careful control of conditions is paramount for achieving high yields and purity.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-7-(trifluoromethyl)-1H-indole
This protocol describes the synthesis of a model indole derivative from this compound and acetone.
Materials and Equipment
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (as catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.30 g, 10.0 mmol, 1.0 eq) and ethanol (40 mL).
-
Hydrazone Formation : Add acetone (1.1 mL, 15.0 mmol, 1.5 eq) to the suspension. Stir the mixture at room temperature for 1 hour. The initial suspension should gradually become a clearer solution as the hydrazone forms.
-
Catalyst Addition & Cyclization : Slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture. Causality Note : The strong Brønsted acid protonates the hydrazone, catalyzing the tautomerization and the subsequent[6]-sigmatropic rearrangement, which is the key bond-forming step.[10]
-
Heating : Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note : Thermal energy is required to overcome the activation barrier of the[6][6]-sigmatropic rearrangement and the final ammonia elimination/aromatization steps.[14]
-
Quenching and Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Neutralization : Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Causality Note : The indole product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and the acid catalyst.
-
Washing and Drying : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 5-Fluoro-2-methyl-7-(trifluoromethyl)-1H-indole.
Expected Results & Characterization
-
Yield : 65-85%
-
Appearance : White to light-tan solid.
-
Characterization :
-
¹H NMR : Expect characteristic peaks for the indole NH proton (broad singlet, ~8-9 ppm), aromatic protons, and the methyl group singlet (~2.4 ppm).
-
¹⁹F NMR : Expect two distinct signals corresponding to the aromatic -F and the -CF₃ group.
-
Mass Spectrometry (MS) : Calculate the expected m/z for the molecular ion [M+H]⁺.
-
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong acid catalyst. 2. Reaction temperature is too low. 3. Poor quality of hydrazine starting material. | 1. Switch to a stronger catalyst like polyphosphoric acid (PPA) or Eaton's reagent. 2. Increase the reaction temperature or use a higher-boiling solvent like acetic acid. 3. Verify the purity of the starting material by NMR or melting point. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, causing decomposition. 2. "Wrong" regiochemistry in the rearrangement if an unsymmetrical ketone is used. | 1. Reduce the reaction temperature and extend the reaction time. 2. This is an inherent challenge. Consider a different synthetic route or be prepared for a more challenging purification to separate isomers. |
| Difficult Purification | 1. Incomplete reaction, leaving starting material. 2. Formation of dark, tar-like byproducts. | 1. Ensure the reaction has gone to completion via TLC before workup. 2. Add activated charcoal to the crude product solution before filtration and chromatography to remove polymeric impurities. |
Conclusion
This compound is a powerful and strategic reagent for pharmaceutical synthesis. Its true value lies not just in its ability to form the indole scaffold via the robust Fischer synthesis but in its capacity to directly embed fluorine and trifluoromethyl groups—moieties renowned for their ability to enhance drug-like properties. The protocols and insights provided herein demonstrate its utility and offer a framework for its successful application in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 502496-21-1|this compound| Ambeed [ambeed.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.dk [fishersci.dk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes & Protocols for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview of the experimental use of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, a critical reagent in modern medicinal chemistry. The strategic placement of both fluoro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties that are highly advantageous for drug design. These properties enhance the lipophilicity, metabolic stability, and binding affinity of resulting molecular scaffolds.[1][2][3] This document details the reagent's properties, safety protocols, and a step-by-step methodology for its primary application: the Fischer indole synthesis of 6-fluoro-8-(trifluoromethyl)-substituted indoles. These indoles are privileged structures found in numerous kinase inhibitors and other targeted therapeutics.[4][5][6]
Reagent Profile and Safety Considerations
Physicochemical Properties
This compound is a substituted phenylhydrazine that serves as a precursor for complex heterocyclic systems. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-fluoro-2-(trifluoromethyl)phenyl)hydrazine;hydrochloride | N/A |
| Molecular Formula | C₇H₇ClF₄N₂ | [7] |
| Molecular Weight | 230.59 g/mol | [7] |
| Appearance | White to off-white or yellow powder/flakes | [8] |
| Storage | Store at 2-8°C, sealed in a dry, well-ventilated place | [9] |
Safety, Handling, and Storage
Safe handling of halogenated hydrazine derivatives is paramount. These compounds are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[10]
-
Hazard Identification (GHS Classification for similar compounds):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation.[12] An eyewash station and safety shower must be readily accessible.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12][13]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[14]
-
-
Handling and Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile chemical reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[16][17] This method remains indispensable for creating substituted indoles, which are foundational in pharmaceutical development.[18][19]
Reaction Mechanism
The reaction proceeds through a sequence of well-established steps. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenylhydrazine ring can make the key rearrangement step more challenging, sometimes requiring stronger acidic conditions or higher temperatures compared to electron-rich analogs.[19]
The accepted mechanism involves:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[16][18]
-
Tautomerization: The hydrazone isomerizes to its corresponding enamine (or 'ene-hydrazine') tautomer.[16][20]
-
[21][21]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, irreversible[21][21]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[17][21] This is the key bond-forming step of the synthesis.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminoacetal (aminal).[16][20]
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring.[16][17]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-2,3-dimethyl-8-(trifluoromethyl)-1H-indole
This protocol describes a representative synthesis using this compound and a simple, symmetric ketone (3-methyl-2-butanone).
Materials:
-
This compound (1.0 eq)
-
3-Methyl-2-butanone (isopropyl methyl ketone) (1.0 - 1.2 eq)[22]
-
1 M Sodium Hydroxide (for neutralization)[19]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)[4]
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.30 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (e.g., 20 mL) to the flask, followed by the addition of 3-methyl-2-butanone (e.g., 1.03 g, 12.0 mmol). Acetic acid serves as both the solvent and a Brønsted acid catalyst, facilitating the initial hydrazone formation.[19]
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Reaction times can vary significantly based on the substrate but typically range from 2 to 12 hours.[19]
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting hydrazine), allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by slowly adding 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel, dilute with water (e.g., 50 mL), and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[23]
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure indole product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 10 g | Request for Quote [thermofisher.com]
- 9. 4-(トリフルオロメチル)フェニルヒドラジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.dk [fishersci.dk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. riccachemical.com [riccachemical.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. testbook.com [testbook.com]
- 21. jk-sci.com [jk-sci.com]
- 22. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Hydrazines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and membrane permeability. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride stands as a premier building block in this domain, offering a synthetically versatile platform for the construction of novel therapeutics. Its dual fluorination—a fluoro group and a trifluoromethyl group—imparts distinct electronic and lipophilic characteristics, making it a highly sought-after intermediate in the synthesis of high-value heterocyclic compounds, particularly kinase inhibitors and other targeted therapies.
This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of pyrazole and indole-based bioactive molecules. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of two key heterocyclic scaffolds: pyrazoles and indoles. These ring systems are prevalent in a vast array of FDA-approved drugs and clinical candidates.
Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classical and efficient method for pyrazole synthesis.
The reaction of this compound with a β-ketoester or a similar 1,3-dielectrophile proceeds via the Knorr pyrazole synthesis. The initial step involves the condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on both the hydrazine and the dicarbonyl compound.
Diagram 1: General Scheme for Pyrazole Synthesis
Caption: Workflow for pyrazole synthesis.
This protocol details the synthesis of a key pyrazole intermediate, which can be further elaborated to generate potent kinase inhibitors, such as those targeting Janus kinases (JAK).
Reaction Scheme:
This compound + Ethyl 2-cyano-3-oxobutanoate → Ethyl 5-amino-1-(4-fluoro-2-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-cyano-3-oxobutanoate (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (2.0 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus (Silica gel 60 F254)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethylamine (2.0 eq) and stir for 10 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl 2-cyano-3-oxobutanoate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired pyrazole product.
Data Summary:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethyl 2-cyano-3-oxobutanoate |
| Product | Ethyl 5-amino-1-(4-fluoro-2-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Biological Target Class | Kinase Inhibitors (e.g., JAK) |
Synthesis of Bioactive Indole Derivatives
The indole scaffold is another privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs with potent biological activities. The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
The Fischer indole synthesis proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial reaction between the phenylhydrazine and the carbonyl compound forms a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate cyclizes and subsequently eliminates a molecule of ammonia to yield the aromatic indole ring.
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1] The reaction conditions, including temperature and solvent, are optimized based on the reactivity of the specific substrates.
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Mechanistic pathway of the Fischer indole synthesis.
This protocol describes a general procedure for the Fischer indole synthesis using this compound and a generic ketone.
Reaction Scheme:
This compound + Ketone → Substituted 5-Fluoro-7-(trifluoromethyl)-1H-indole
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.2 eq)
-
Glacial acetic acid or a mixture of acetic acid and a stronger acid (e.g., H₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the ketone (1.2 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours depending on the reactivity of the ketone.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted indole.
Data Summary:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ketone (generic) |
| Product | Substituted 5-Fluoro-7-(trifluoromethyl)-1H-indole |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
| Therapeutic Areas | Oncology, Neurology, Anti-inflammatory |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic incorporation of fluorine and trifluoromethyl groups provides a gateway to novel heterocyclic compounds with enhanced pharmacological properties. The robust and well-established synthetic methodologies, such as the Knorr pyrazole synthesis and the Fischer indole synthesis, allow for the efficient construction of diverse molecular libraries for drug discovery programs. As the demand for targeted therapies continues to grow, the importance of fluorinated intermediates like this compound will undoubtedly increase, paving the way for the development of the next generation of innovative medicines.
References
Analytical Methods for the Characterization and Quantification of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, identification, and quantification of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring its purity and identity is paramount. This guide details robust protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis and impurity profiling, alongside key spectroscopic techniques (FTIR, NMR, and MS) for structural confirmation. Each protocol is framed within the context of established scientific principles and regulatory expectations, emphasizing method validation in accordance with ICH guidelines to ensure data integrity and reliability.
Introduction and Compound Overview
This compound is a substituted phenylhydrazine derivative. Such compounds are vital building blocks in medicinal chemistry, often used in the synthesis of heterocyclic structures like indoles and pyrazoles, which form the core of numerous active pharmaceutical ingredients (APIs). The presence of both fluorine and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, making the purity of this starting material a critical quality attribute.
The analytical challenge lies not only in quantifying the main component but also in detecting and identifying potential process-related impurities, such as positional isomers or degradation products. This application note presents a multi-faceted analytical strategy to provide a complete profile of the compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₇ClF₄N₂ |
| Molecular Weight | 230.59 g/mol |
| IUPAC Name | [4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for assessing the purity and assay of pharmaceutical intermediates. The method's strength lies in its ability to separate the main analyte from closely related impurities, providing both qualitative and quantitative data in a single run.
Causality of Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like our target analyte. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like hydrazines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. The acetonitrile concentration is optimized to elute the analyte with a good peak shape and in a reasonable timeframe. A gradient elution may be necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities.
-
Detection: UV detection is chosen for its sensitivity and specificity for aromatic compounds. The detection wavelength is set near the absorbance maximum of the analyte to ensure the highest sensitivity.
Overall Analytical Workflow
Caption: High-level workflow for HPLC analysis and validation.
Detailed Protocol: HPLC-UV Purity and Assay Determination
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-40 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
3. Solution Preparation:
-
Reference Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL for impurity profiling): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the reference standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution.
-
Identify the main peak corresponding to the analyte based on the retention time of the reference standard.
-
Calculate the assay and impurity levels using the peak areas obtained from the chromatograms.
Method Validation: A Self-Validating System
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The protocols must be validated according to ICH Q2(R2) guidelines.[2][3]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[4][5] | Peak purity index > 0.995 (PDA); baseline resolution (>2.0) between analyte and known impurities. |
| Linearity | To demonstrate a direct correlation between concentration and detector response.[5] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To assess the closeness of the test results to the true value.[5] | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To measure the method's consistency (repeatability and intermediate precision).[6] | RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the quantitation limit. |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. |
| Robustness | To evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, flow rate).[5] | System suitability criteria are met under all varied conditions. |
Spectroscopic Methods for Structural Identification
While chromatography excels at separation and quantification, spectroscopy is indispensable for confirming the chemical identity and structure of the substance.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and powerful tool for identity confirmation.[7][8]
Protocol:
-
Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8] Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H stretching | Hydrazine (NH-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 1620 - 1580 | C=C stretching | Aromatic Ring |
| 1350 - 1150 | C-F stretching (strong) | Trifluoromethyl (CF₃) |
| 1250 - 1200 | C-F stretching (strong) | Aryl-Fluoride (Ar-F) |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure by observing the behavior of atomic nuclei (specifically ¹H, ¹³C, ¹⁹F) in a magnetic field. It is the most powerful technique for unambiguous structural elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice as it will solubilize the hydrochloride salt and its exchangeable N-H protons are often observable.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to specific atoms in the molecule.
Predicted NMR Signals (in DMSO-d₆):
-
¹H NMR: Expect complex signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both F-H and H-H coupling. Broad signals for the N-H protons would be expected at a lower field.
-
¹⁹F NMR: Two distinct signals are expected. One for the Ar-F group and another for the -CF₃ group. The chemical shifts will be characteristic of their electronic environment.
C. Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. When coupled with LC (LC-MS), it is a powerful tool for impurity identification.[9]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique suitable for polar molecules.
-
Data Acquisition: Acquire the full scan mass spectrum. The mass of the free base will be detected.
Expected Mass Spectrum:
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ corresponding to the free base (C₇H₇F₄N₂).
-
Expected m/z = 195.06 (for [C₇H₈F₄N₂]⁺)
-
-
Isotope Pattern: The presence of characteristic isotopic peaks will further confirm the elemental composition.
Integrated Analytical Strategy
A robust quality control strategy relies on the complementary nature of these techniques.
Caption: Integrated strategy for complete analytical characterization.
Recommendations:
-
Routine Quality Control: Use the validated HPLC method for routine batch release testing, focusing on assay and purity. Use FTIR for rapid identity confirmation.
-
Reference Standard Characterization: Employ the full suite of techniques (HPLC, FTIR, NMR, MS) for the comprehensive characterization of the primary reference standard.
-
Impurity Identification: For unknown impurities detected by HPLC, techniques like LC-MS and preparative HPLC followed by NMR are required for structural elucidation.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. particle.dk [particle.dk]
- 7. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 8. d-nb.info [d-nb.info]
- 9. scitepress.org [scitepress.org]
Safe handling and storage procedures for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Introduction: A Critical Intermediate in Modern Drug Discovery
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted arylhydrazine that serves as a pivotal building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that can significantly influence the outcome of chemical transformations and the biological activity of the resulting molecules. The electron-withdrawing nature of these substituents makes this reagent a valuable precursor for the synthesis of complex heterocyclic structures, such as indoles and pyrazoles, which are core motifs in many therapeutic agents, including selective COX-2 inhibitors.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of this reactive intermediate. The protocols herein are designed to ensure not only the integrity of the experimental results but, more importantly, the safety of the laboratory personnel.
Hazard Identification and Risk Assessment
As a substituted hydrazine derivative, this compound must be handled with extreme caution. Hydrazine and its derivatives are classified as toxic, irritant, and potentially carcinogenic substances.[4][5] The primary risks are associated with inhalation, skin contact, and ingestion.
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
| (Data synthesized from multiple supplier safety data sheets.) |
Causality of Hazards: The toxicity of hydrazine derivatives is linked to their ability to act as reducing agents and to interfere with cellular metabolism. The hydrochloride salt form is a solid, which can mitigate the risk of vapor inhalation compared to free hydrazine liquid, but the fine powder can be easily aerosolized during handling.[6][7] The trifluoromethyl and fluoro- substituents enhance the compound's reactivity and may alter its toxicological profile.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of the powder.[6]
-
Ventilated Enclosures: For weighing operations requiring high precision, a HEPA-filtered ventilated balance enclosure or a glove box is recommended to minimize air currents that can disturb the balance while containing the powder.[8]
-
Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]
2.2. Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles and a face shield. | Protects against airborne powder and accidental splashes.[9] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin absorption. Regularly check gloves for any signs of degradation or tears.[9] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and spills. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) may be required for large quantity transfers or if engineering controls are insufficient. | Prevents inhalation of the fine powder.[4] |
2.3. Safe Weighing and Transfer Protocol
The aerosolization of toxic powders is a primary route of exposure. The "tare method" is a proven technique to minimize this risk.[8][10]
-
Preparation: Designate a specific area within the fume hood for handling the powder. Cover the work surface with disposable bench paper.
-
Tare Weighing: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare the weight.
-
Transfer: Move the tared, sealed container into the fume hood. Carefully transfer the desired amount of this compound into the container using a dedicated spatula.
-
Seal and Re-weigh: Securely close the container inside the hood. Remove it, wipe the exterior, and place it back on the balance to obtain the final weight.
-
Manipulation: Perform all subsequent dilutions or additions of solvents inside the fume hood.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Phenylhydrazine derivatives can decompose at elevated temperatures.[11] |
| Atmosphere | Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon). | The compound is sensitive to air and moisture, which can cause degradation.[12] |
| Light | Protect from direct sunlight and strong light. | Light can catalyze the decomposition of phenylhydrazines. |
| Incompatibilities | Isolate from strong oxidizing agents, acids, and metal oxides. | Hydrazine derivatives are strong reducing agents and can react violently with oxidizers, potentially leading to fire or explosion.[4][12][13] |
Decomposition: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and hydrogen fluoride.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1. Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2. Spill and Leak Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, prevent the spread of the powder.
-
Clean-up: For small spills, carefully sweep up the solid material using dry methods (do not use a brush, which can create dust). For larger spills, it may be necessary to wet the material carefully to prevent it from becoming airborne. Place the collected material into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Safe Handling and Emergency Response Workflow
Caption: A logical workflow for the safe handling and emergency response procedures.
Application Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[14] The electron-withdrawing fluoro and trifluoromethyl groups on this compound deactivate the aromatic ring, making the key-sigmatropic rearrangement step more challenging than with electron-rich hydrazines.[15] Consequently, stronger acidic conditions or higher temperatures may be required to achieve a reasonable reaction rate and yield.[16][17]
5.1. Example Protocol: Synthesis of a Celecoxib Analogue Precursor
This protocol describes a representative procedure for the synthesis of an indole, which can be a precursor to COX-2 inhibitors, using this compound and 4-methylacetophenone.
Materials:
-
This compound
-
4-Methylacetophenone
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) and 4-methylacetophenone (1.1 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a slurry. Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) or Eaton's reagent. Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, which is often necessary for deactivated hydrazines to drive the reaction forward.[18]
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions with deactivated hydrazines can take several hours to reach completion.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the PPA.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8). Be cautious as this will generate CO2 gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired indole.
5.2. Mechanistic Insight
The strong acid protonates the initially formed hydrazone, facilitating tautomerization to the ene-hydrazine. This intermediate then undergoes the critical, rate-determining-sigmatropic rearrangement. The electron-withdrawing groups on the phenyl ring make this rearrangement less favorable, hence the need for forcing conditions like high temperature and a strong acid like PPA.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Fluorophenylhydrazones as potential COX-2 inhibitors: a novel, efficient, one pot solid phase synthesis, docking study and pharmacological evaluation | Semantic Scholar [semanticscholar.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 5. CDC - Hydrazine - NIOSH Workplace Safety and Health Topic [medbox.iiab.me]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. arxada.com [arxada.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1][2] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][2][3]
Small molecule kinase inhibitors (SMKIs) are a cornerstone of modern targeted therapy.[4] These drugs are typically designed to compete with adenosine triphosphate (ATP), the natural co-substrate for phosphorylation, by binding to the ATP-binding site of the kinase.[5][6] The development of these inhibitors has led to significant advances in the treatment of various cancers and inflammatory diseases.[1][7]
This guide provides an in-depth overview of the key synthetic strategies and methodologies employed in the discovery and development of small molecule kinase inhibitors. It is intended to serve as a practical resource for researchers, explaining the causality behind experimental choices and providing detailed, validated protocols for core synthetic transformations.
The Architecture of Kinase Inhibitors: Privileged Scaffolds
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets.[8][9] The design of kinase inhibitors frequently leverages such scaffolds, which often mimic the hinge-binding interactions of the adenine ring of ATP.[10] By modifying these core structures, chemists can fine-tune potency, selectivity, and pharmacokinetic properties.
Several heterocyclic systems have emerged as particularly effective privileged scaffolds in kinase inhibitor design:
-
Pyrazines and Pyrimidines: These nitrogen-containing six-membered rings are central to many approved inhibitors. For instance, the pyrazine scaffold is a key component in compounds targeting the PI3K/Akt/mTOR pathway.[11] The pyrazolo[3,4-d]pyrimidine core is a well-known isostere of adenine and is found in numerous potent kinase inhibitors, including the BTK inhibitor Ibrutinib.[10][12]
-
Quinolines and Isoquinolines: These fused bicyclic systems offer a versatile platform for building complex inhibitors. Their distinct substitution patterns allow for precise, sequential modifications to explore structure-activity relationships (SAR).[13]
-
Indoles and Indazoles: The indole ring is another prominent privileged structure in drug discovery.[9] Both indoles and their indazole isomers serve as core components in a multitude of inhibitors, often forming critical hydrogen bonds within the kinase active site.[12]
The synthesis of libraries based on these scaffolds is a primary objective in kinase drug discovery, enabling the systematic exploration of chemical space to identify potent and selective drug candidates.
Core Synthetic Strategies: Building the Inhibitors
The construction of kinase inhibitors relies heavily on a toolkit of robust and versatile chemical reactions. Among the most powerful are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance.[11][14]
General Synthetic Workflow
The synthesis of a kinase inhibitor typically involves a multi-step sequence where a core heterocyclic scaffold is functionalized through sequential cross-coupling and/or substitution reactions.
Caption: General workflow for kinase inhibitor synthesis.
Palladium-Catalyzed Strategy I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for forming C-C bonds in medicinal chemistry.[11][14] It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[11] This reaction is indispensable for creating the biaryl and heteroaryl-aryl structures that are common hinge-binding motifs in kinase inhibitors.[14]
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.
-
Catalyst/Ligand: The palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and the phosphine ligand are chosen to balance catalyst activity and stability. Dppf ([1,1′-Bis(diphenylphosphino)ferrocene]) is a common ligand as it is robust and promotes efficient coupling for a wide range of substrates.[15]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is required to activate the organoboron species in the transmetalation step. The choice of base can influence reaction rate and prevent side reactions like deboronation.
-
Solvent: A mixed solvent system, often an organic solvent like 1,4-dioxane or DMF with water, is used to dissolve both the organic and inorganic reagents.[13][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Palladium-Catalyzed Strategy II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides or sulfonates.[16][17] This reaction is crucial for installing amine functionalities, which are often key pharmacophores that form hydrogen bonds with the kinase hinge region. The development of this reaction has significantly expanded the ability to synthesize a diverse range of aryl amines under relatively mild conditions.[16]
Causality in Experimental Design:
-
Ligand Choice: This is the most critical parameter. Early generations of catalysts used simple phosphine ligands. However, the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) by the Buchwald group dramatically increased the reaction's scope and efficiency, allowing for the coupling of less reactive aryl chlorides and a wider variety of amines.[16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[17][18]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative examples of the core reactions discussed. They are intended as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling on a Dihalopyrazine Scaffold
This protocol details the monocoupling of an arylboronic acid to 2,5-dichloropyrazine, a common starting point for kinase inhibitor synthesis.[11]
Principle: A palladium catalyst facilitates the formation of a C-C bond between the electron-deficient pyrazine ring and an arylboronic acid. The reaction is typically selective for the first coupling, leaving the second chlorine atom available for subsequent functionalization.
| Reagents & Materials | Purpose |
| 2,5-Dichloropyrazine | Starting Material (Electrophile) |
| Arylboronic Acid | Coupling Partner (Nucleophile precursor) |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane / Water (4:1) | Solvent System |
| Nitrogen or Argon Gas | Inert Atmosphere |
| Standard Glassware | Reaction Vessel |
| Magnetic Stirrer, Heating Mantle | Reaction Setup |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask or reaction vial, add 2,5-dichloropyrazine (1.0 mmol, 1 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.[15]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with nitrogen for 15-20 minutes) is crucial to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-chloropyrazine product.
Protocol 2: Buchwald-Hartwig Amination of a Bromoquinoline Scaffold
This protocol describes the amination of a 6-bromoquinoline derivative, a key step in synthesizing inhibitors that target kinases like Tec family kinases.[18][19]
Principle: A palladium/biarylphosphine catalyst system is used to couple a primary or secondary amine with the C-Br bond of the quinoline core. The choice of a specialized ligand is key to achieving high yield and turnover.
| Reagents & Materials | Purpose |
| 6-Bromo-2-chloroquinoline | Starting Material (Electrophile) |
| Desired Amine | Coupling Partner (Nucleophile) |
| Pd₂(dba)₃ | Palladium Pre-catalyst |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Anhydrous Solvent |
| Nitrogen or Argon Gas | Inert Atmosphere |
| Schlenk tube or Glovebox | Reaction Setup |
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Due to the air-sensitivity of the catalyst and base, this reaction is best performed in a glovebox or using Schlenk line techniques. Add the 6-bromo-2-chloroquinoline (1.0 mmol, 1 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Reactions are often complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by silica gel column chromatography to yield the 6-amino-2-chloroquinoline product. The remaining chloro-substituent can be used for further diversification.
Advanced Topic: Synthesis of Covalent Kinase Inhibitors
While most inhibitors bind reversibly, covalent inhibitors are designed to form a permanent bond with a specific amino acid residue, typically a non-catalytic cysteine, near the ATP-binding site.[20][21] This strategy can lead to enhanced potency, prolonged duration of action, and improved selectivity.[20][22]
The design of covalent inhibitors involves incorporating a mildly electrophilic "warhead" onto a high-affinity reversible scaffold.[21] A common warhead is an acrylamide group, which acts as a Michael acceptor for the thiol group of a cysteine residue.[22]
Synthesis: The acrylamide warhead is typically installed in the final steps of the synthesis. This is achieved by an acylation reaction between an amine-functionalized inhibitor scaffold and acryloyl chloride under basic conditions.
Biological Context: Targeting Kinase Signaling Pathways
The ultimate goal of synthesizing these inhibitors is to modulate cellular signaling pathways that have become dysregulated in disease. For example, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[11] Inhibitors designed to target kinases within this pathway can block downstream signaling, leading to cell cycle arrest and apoptosis.[19]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The synthesis of kinase inhibitors is a dynamic and sophisticated field at the intersection of organic chemistry and molecular biology. Mastery of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, is essential for the efficient construction of diverse and potent inhibitor libraries. By understanding the principles behind privileged scaffolds and the causality of reaction conditions, researchers can rationally design and execute synthetic routes to novel therapeutics that target the core machinery of cellular dysregulation. The protocols and strategies outlined in this guide provide a foundational framework for professionals dedicated to advancing this critical area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soci.org [soci.org]
- 7. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Privileged Structures and Polypharmacology within and between Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recipharm.com [recipharm.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Welcome to the technical support center for the optimization of reaction conditions involving (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our aim is to blend scientific principles with practical, field-tested insights to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound, particularly in the context of its most frequent application: the Fischer indole synthesis.
Q1: What are the primary applications of this compound in organic synthesis?
A1: The principal application of this compound is as a key building block in the Fischer indole synthesis .[1][2] This classical reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[3] The fluorine and trifluoromethyl substituents on the phenyl ring are of particular interest in medicinal chemistry as they can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.
Q2: How do the electron-withdrawing fluoro and trifluoromethyl groups on the phenyl ring influence the reactivity of the hydrazine?
A2: The fluorine atom and the trifluoromethyl group are strong electron-withdrawing groups. Their presence on the phenyl ring decreases the electron density of the hydrazine moiety. This deactivation has several consequences for its reactivity:
-
Reduced Nucleophilicity: The hydrazine is less nucleophilic compared to unsubstituted or electron-rich phenylhydrazines. This can slow down the initial condensation reaction with aldehydes or ketones to form the crucial hydrazone intermediate.[1]
-
Harsher Reaction Conditions: Due to the reduced reactivity, subsequent steps in reactions like the Fischer indole synthesis, such as the acid-catalyzed[2][2]-sigmatropic rearrangement, may require more forcing conditions. This often translates to the need for stronger acids, higher temperatures, or longer reaction times to achieve good conversion.[1]
-
Potential for Side Reactions: Under harsh conditions, the risk of side reactions, such as decomposition or the formation of undesired byproducts, increases.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Q4: What are the typical catalysts used in Fischer indole synthesis with this substrate?
A4: A range of Brønsted and Lewis acids can be employed as catalysts. Common choices include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[2][4]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2][4]
The selection of the optimal catalyst is critical and often depends on the specific ketone or aldehyde being used and the overall stability of the reactants and products. For deactivated hydrazines like the one , stronger acids like PPA or a mixture of acids may be necessary to drive the reaction to completion.[5]
II. Troubleshooting Guide: The Fischer Indole Synthesis
This section provides a detailed troubleshooting guide for the most common application of this compound: the Fischer indole synthesis. The process can be broken down into two key stages: hydrazone formation and the subsequent acid-catalyzed cyclization.
Problem 1: Low or No Formation of the Hydrazone Intermediate
Q: I am reacting this compound with my ketone/aldehyde, but I am seeing very little or no formation of the corresponding hydrazone, even after extended reaction times. What could be the issue?
A: This is a common challenge, primarily due to the reduced nucleophilicity of the hydrazine. Here is a systematic approach to troubleshoot this issue:
1. Neutralization of the Hydrochloride Salt:
-
The "Why": The starting material is a hydrochloride salt, meaning the hydrazine is protonated. In its protonated form, it is not nucleophilic and cannot react with the carbonyl compound. It is crucial to liberate the free hydrazine base in situ or in a separate step.
-
Troubleshooting Steps:
-
In-situ Neutralization: Add a mild base to the reaction mixture to neutralize the HCl. Common choices include sodium acetate, sodium bicarbonate, or pyridine. Use a slight excess (1.1-1.2 equivalents) relative to the hydrazine hydrochloride.
-
Pre-neutralization: Before adding the carbonyl compound, you can neutralize the hydrazine hydrochloride. Dissolve the salt in a suitable solvent and add a base. If the free hydrazine is stable enough, you can extract it into an organic solvent, dry it, and use it directly. However, for convenience, in-situ neutralization is often preferred.
-
2. Optimizing Reaction Conditions for Hydrazone Formation:
-
The "Why": Even as the free base, the deactivated hydrazine may react slowly. Optimizing the reaction parameters can significantly improve the rate of hydrazone formation.
-
Troubleshooting Steps:
-
Solvent Choice: Use a solvent that can facilitate the reaction. Alcohols like ethanol or methanol are common choices. Acetic acid can also serve as both a solvent and a catalyst for this step.[6]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Water Removal: The condensation reaction to form a hydrazone produces water. This is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.
-
Azeotropic Removal: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can also be effective.
-
-
Experimental Protocol: Optimized Hydrazone Formation
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Add a mild base such as sodium acetate (1.1 eq) and stir for 15-20 minutes at room temperature.
-
Add the desired ketone or aldehyde (1.0-1.1 eq) to the mixture.
-
If necessary, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Once the starting hydrazine is consumed, the reaction mixture containing the hydrazone can often be used directly in the next step without isolation.
Problem 2: Low Yield or Failure of the Indole Cyclization Step
Q: I have successfully formed the hydrazone, but upon addition of the acid catalyst and heating, I am getting a low yield of the desired indole, or the reaction is not proceeding at all. What should I try?
A: The cyclization of the hydrazone derived from an electron-deficient hydrazine is often the most challenging step. Here’s how to approach optimization:
1. Catalyst Screening and Concentration:
-
The "Why": The choice and amount of acid catalyst are critical for the key[2][2]-sigmatropic rearrangement. A catalyst that is too weak may not be effective, while one that is too strong or used in excess could lead to decomposition.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If a standard catalyst like acetic acid or p-TsOH is not working, consider stronger alternatives. Polyphosphoric acid (PPA) is often a good choice for difficult cyclizations as it also acts as a dehydrating agent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option. Lewis acids like ZnCl₂ or BF₃·OEt₂ should also be screened.[5]
-
Optimize Catalyst Loading: The amount of catalyst can be crucial. For some reactions, a catalytic amount is sufficient, while others may require stoichiometric or even excess acid. Start with catalytic amounts and gradually increase if the reaction does not proceed.
-
2. Temperature and Reaction Time Optimization:
-
The "Why": Higher temperatures are often required to overcome the activation energy barrier for the rearrangement of electron-poor hydrazones. However, this must be balanced against the thermal stability of your starting materials and product.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Start with the reflux temperature of your chosen solvent. If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene, xylene, or even conducting the reaction neat (without solvent) if the substrates are thermally stable liquids.
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in accelerating the Fischer indole synthesis, often leading to higher yields and significantly shorter reaction times.[5]
-
Monitor by TLC: Closely monitor the reaction progress by TLC. Prolonged heating after the reaction is complete can lead to the formation of degradation products and tar.
-
3. Solvent Effects:
-
The "Why": The solvent can influence the solubility of the hydrazone and the stability of charged intermediates in the reaction mechanism.
-
Troubleshooting Steps:
-
Common Solvents: Glacial acetic acid is a common choice as it can serve as both a solvent and a catalyst.[7] High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can also be effective.
-
Solvent-Free Conditions: In some cases, running the reaction neat with a strong acid catalyst can be the most effective method, especially if the starting materials are liquids or have low melting points.
-
Table 1: Suggested Starting Conditions for Optimization of Fischer Indole Cyclization
| Catalyst System | Solvent | Temperature | Notes |
| p-TsOH (20 mol%) | Toluene | Reflux | A good starting point for screening. |
| ZnCl₂ (1.5 eq) | Acetic Acid | 100-120 °C | A common and effective Lewis acid system. |
| Polyphosphoric Acid (PPA) | Neat or Xylene | 120-160 °C | Often effective for deactivated substrates. |
| H₂SO₄ (catalytic) | Ethanol/Methanol | Reflux | A classic Brønsted acid approach. |
| Microwave | THF or Neat | 150 °C | For rapid optimization and potentially higher yields.[5] |
Problem 3: Formation of a Complex Mixture of Side Products
Q: My reaction is producing multiple spots on the TLC, and the crude product is a dark, tarry material. How can I improve the selectivity and minimize side products?
A: The formation of complex mixtures and tar is often a sign of decomposition or competing side reactions, which are more likely under the harsh conditions required for this substrate.
1. Identifying and Mitigating Side Reactions:
-
The "Why": The primary competing pathway in some Fischer indole syntheses is the acid-catalyzed cleavage of the N-N bond in the hydrazone or enehydrazine intermediate.[8][9] This can lead to the formation of anilines and other degradation products.
-
Troubleshooting Steps:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Use a Milder Catalyst: If you are using a very strong acid, consider switching to a milder one, even if it requires a longer reaction time.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that can lead to colored impurities.
-
One-Pot Procedure: To minimize the handling of potentially unstable intermediates, a one-pot procedure where the hydrazone is formed and then cyclized in the same vessel without isolation is often beneficial.[10]
-
2. Purification Challenges:
-
The "Why": The crude product from a Fischer indole synthesis, especially with challenging substrates, can be difficult to purify.
-
Troubleshooting Steps:
-
Initial Work-up: After the reaction, quench the mixture by carefully pouring it into ice-water. The crude indole may precipitate and can be collected by filtration. If it does not precipitate, extract with a suitable organic solvent like ethyl acetate.
-
Column Chromatography: This is the most common purification method.
-
Deactivate Silica Gel: Indoles can sometimes be sensitive to the acidic nature of silica gel. To prevent streaking or decomposition on the column, you can pre-treat the silica by flushing the column with the eluent containing a small amount of a base like triethylamine (0.5-1%).[11]
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[11]
-
III. Visualization of Key Processes
To further clarify the experimental logic, the following diagrams illustrate the core workflow and decision-making process.
Caption: General workflow for the Fischer indole synthesis.
Caption: Decision tree for troubleshooting low yields.
IV. References
-
BenchChem Technical Support. (2025). Failure of Fischer Indolization with Specific Substitution Patterns. --INVALID-LINK--
-
Taber, G. P., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2488-2496. --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
Butt, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4476-4482. --INVALID-LINK--
-
BenchChem Technical Support. (2025). Optimizing Fischer Indole Synthesis. --INVALID-LINK--
-
Moody, C. J., & Pitts, M. R. (1999). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synlett, 1999(10), 1028-1030.
-
Khan, M., et al. (2018). Synthesis of (perfluorophenyl)hydrazone derivatives 1–27. ResearchGate. --INVALID-LINK--
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5503-5510. --INVALID-LINK--
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PubMed Central. --INVALID-LINK--
-
Unspecified Author. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 3(1).
-
Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
Unspecified Author. (2013). Preparation method of 4-fluoroindole. Google Patents. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. --INVALID-LINK--
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. --INVALID-LINK--
-
Unspecified Author. (n.d.). Selected examples of fluorine-containing indole derivatives. ResearchGate.
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). --INVALID-LINK--
-
Unspecified Author. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI.
-
Unspecified Author. (2025). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. ResearchGate.
-
Unspecified Author. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Unspecified Author. (n.d.). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Brieflands.
-
BenchChem Technical Support. (2025). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. --INVALID-LINK--
-
Unspecified Author. (n.d.). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. PubMed.
-
Unspecified Author. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central.
-
Unspecified Author. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. ResearchGate.
-
Unspecified Author. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PubMed Central.
-
Unspecified Author. (1993). Process for the preparation of indoles. Google Patents. --INVALID-LINK--
-
Unspecified Author. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
-
Ossila. (n.d.). 4-Fluoroindole. Retrieved from --INVALID-LINK--
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PubMed Central. --INVALID-LINK--
-
Unspecified Author. (n.d.). [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. PubMed Central.
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PubMed. --INVALID-LINK--
-
Unspecified Author. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
-
Unspecified Author. (n.d.). Reaction of various phenyl hydrazine hydrochlorides with different ketones. ResearchGate.
-
Kaiser, D. G., Liggett, W. F., & Forist, A. A. (1976). Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials. Journal of Pharmaceutical Sciences, 65(12), 1767-1769. --INVALID-LINK--
-
Unspecified Author. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Royal Society of Chemistry.
-
Unspecified Author. (n.d.). A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory.
-
Unspecified Author. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. benchchem.com [benchchem.com]
Troubleshooting common issues in (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride reactions
Welcome to the technical support center for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Reagent Characteristics and Handling
Before delving into reaction-specific issues, it is crucial to understand the properties and proper handling of this compound.
Question: What are the key stability and storage considerations for this compound?
Answer: this compound is a solid that should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2][3] It is important to protect it from moisture and air to prevent degradation. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] The hydrochloride salt is generally more stable than the free base, which can be sensitive to oxidation.
Question: What are the primary safety precautions when working with this reagent?
Answer: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][7][8] It may also cause respiratory irritation.[5][6][7] Therefore, it is imperative to handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][9] Avoid creating dust when handling the solid material.[1][5] An eyewash station and safety shower should be readily accessible.[2][3]
II. Troubleshooting Common Synthetic Applications
This reagent is a key building block in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis and pyrazoles.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[10][11]
Question: I am experiencing low to no yield in my Fischer indole synthesis. What are the potential causes?
Answer: Low yields in the Fischer indole synthesis using this compound can stem from several factors, often related to the unique electronic and steric properties of this substrate.
-
Reduced Nucleophilicity: The presence of two strongly electron-withdrawing groups (fluoro and trifluoromethyl) on the phenyl ring significantly decreases the nucleophilicity of the hydrazine. This can slow down or inhibit the initial formation of the hydrazone intermediate.
-
Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of the ketone or aldehyde, again impeding hydrazone formation.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[10][11] Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are used, but the optimal choice depends on the specific substrates.[10][12]
-
Decomposition: Phenylhydrazines can be unstable under harsh acidic conditions and high temperatures, leading to decomposition and the formation of side products.
Troubleshooting Protocol: Low Yield
-
Optimize Hydrazone Formation:
-
Consider a two-step procedure. First, form the hydrazone under milder conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid) and isolate it. Then, subject the purified hydrazone to the cyclization conditions.
-
Increase the reaction time for hydrazone formation to compensate for the lower reactivity.
-
-
Screen Acid Catalysts and Conditions:
-
If using a Brønsted acid, try varying the concentration. Sometimes, less concentrated acid gives better results by minimizing substrate degradation.
-
Experiment with different Lewis acids. Zinc chloride is a common and effective catalyst.
-
Consider using polyphosphoric acid (PPA) or Eaton's reagent, which can act as both catalyst and solvent.
-
-
Adjust Reaction Temperature:
Question: My reaction is producing significant amounts of an unidentifiable side product. What could it be?
Answer: Side product formation is a common issue. Besides starting material recovery and decomposition products, a possible side reaction is the formation of a pyrazole derivative, especially if the carbonyl compound is a 1,3-dicarbonyl or has a similar structure. Additionally, under strongly acidic conditions, rearrangement or cleavage of the trifluoromethyl group can occur, although this is less common.
Workflow for Side Product Identification and Mitigation
Caption: Workflow for addressing side product formation.
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde and the hydrazine hydrochloride. Impurities can lead to unexpected side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.
-
Temperature Control: Maintain strict temperature control throughout the reaction.
B. Pyrazole Synthesis
Pyrazoles are typically synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a molecule with equivalent functionality.[14][15]
Question: I am attempting to synthesize a pyrazole, but the reaction is sluggish and the yield is poor. How can I improve this?
Answer: Similar to the Fischer indole synthesis, the reduced nucleophilicity of this compound is a primary concern.
-
Basicity: The reaction is often base-catalyzed to generate the free hydrazine, which is the active nucleophile. The choice of base and solvent is crucial.
-
Reaction Conditions: The reaction may require more forcing conditions (higher temperature, longer reaction time) than with more nucleophilic hydrazines.
Optimization Table for Pyrazole Synthesis
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol or Acetic Acid | Try a higher boiling point solvent like n-butanol or toluene. | To allow for higher reaction temperatures. |
| Catalyst | None or catalytic acid/base | Screen different bases (e.g., triethylamine, sodium acetate). | To facilitate the initial nucleophilic attack. |
| Temperature | Room temperature to 80 °C | Increase temperature incrementally (e.g., 100-120 °C). | To overcome the activation energy barrier. |
| Stoichiometry | 1:1 ratio | Use a slight excess (1.1-1.2 equivalents) of the hydrazine. | To drive the reaction to completion. |
Question: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
Answer: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. The electronic and steric effects of the substituents on both the hydrazine and the dicarbonyl compound influence the outcome. The bulky ortho-trifluoromethyl group on the hydrazine will likely direct the cyclization to minimize steric interactions.
Diagram of Regioisomer Formation
Caption: Pathways to two possible regioisomers.
Strategies for Controlling Regioselectivity:
-
Stepwise Synthesis: A stepwise approach, where one carbonyl is selectively protected or converted to a better leaving group, can provide better control.
-
Catalyst Control: Certain acid or base catalysts can favor the formation of one isomer over the other. This often requires empirical screening.
-
Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol).
III. Purification and Analysis
Question: What are the best practices for purifying the products of these reactions?
Answer:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification.[16] A solvent screen should be performed to find the optimal conditions.
-
Column Chromatography: For non-crystalline products or for separating isomers, silica gel column chromatography is the standard method. A gradient elution with a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Acid-Base Extraction: If the product is basic (e.g., an indole), an acid-base extraction can be used to separate it from non-basic impurities.
Question: How can I monitor the progress of my reaction?
Answer:
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. Use a suitable solvent system to achieve good separation between the starting materials and the product. A UV lamp is necessary for visualization as these compounds are typically UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is a powerful tool. It allows for the separation and identification of reactants, products, and byproducts based on their retention times and mass-to-charge ratios.
References
- 1. fishersci.dk [fishersci.dk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% | Fisher Scientific [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride
Welcome to the technical support guide for the purification of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS No. 2923-56-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this critical reagent in high purity. The inherent reactivity and potential for impurity formation during the synthesis of substituted phenylhydrazines necessitate robust purification strategies.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Section 1: Troubleshooting Common Purification Issues
Effective troubleshooting begins with a clear understanding of the potential problems, their root causes, and logical solutions. The following table outlines common issues encountered during the purification of this compound.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize. | - Presence of residual solvent (e.g., from an extraction).- Significant contamination with starting materials or by-products.- Formation of a eutectic mixture with impurities. | - Ensure the crude product is thoroughly dried under vacuum.- Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities.- Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification. |
| Product has a persistent yellow or pinkish color. | - Oxidation of the hydrazine moiety.- Presence of residual diazonium salts or other colored by-products from the synthesis.[2] | - For recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2][3]- Ensure the purification process is carried out promptly after synthesis to minimize air exposure.- Consider a wash with a dilute solution of a reducing agent like sodium bisulfite, followed by re-isolation as the hydrochloride salt. |
| Low yield after recrystallization. | - The chosen recrystallization solvent is too good at room temperature, leading to significant product loss in the mother liquor.- Insufficient cooling of the crystallization mixture.[2]- Premature crystallization during hot filtration. | - Perform thorough solvent screening to find a system where the compound has high solubility when hot and low solubility when cold.[4]- Cool the crystallization mixture in an ice bath for an extended period to maximize crystal recovery.[5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out during hot filtration.[3] |
| Product purity does not improve after recrystallization. | - The primary impurity has very similar solubility properties to the desired product.- The impurity is co-crystallizing with the product. | - Consider an alternative purification technique such as column chromatography on silica gel.- If the impurity has a different pKa, an acid-base extraction could be effective.[6]- Explore a different recrystallization solvent system that may offer better selectivity. |
| Product decomposes upon heating. | - Phenylhydrazine hydrochlorides can be thermally labile, especially in the presence of trace impurities that may catalyze decomposition.[2][7] | - When performing recrystallization, avoid prolonged heating. Dissolve the compound quickly in the minimum amount of hot solvent.[5]- For solvent removal, use a rotary evaporator at a reduced temperature and pressure.- If distillation of the free base is attempted, it must be done under high vacuum to keep the temperature low.[8] |
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and purification of this compound.
Q1: What is the best general-purpose technique for purifying this compound?
A1: Recrystallization is typically the most effective and scalable method for purifying this compound.[9] The hydrochloride salt form generally exhibits good crystallinity and is more stable than the free base.[7] A common procedure involves dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent (like ethanol or an ethanol/water mixture) and allowing it to cool slowly to form pure crystals. The addition of concentrated hydrochloric acid to the aqueous solution can also be used to precipitate the pure hydrochloride salt.[2]
Q2: My product is a persistent, dark oil. What's the first step I should take?
A2: An oily product often indicates the presence of significant impurities or residual solvent. The first and most crucial step is to attempt an acid-base extraction. The general workflow is as follows:
-
Dissolve the crude oil in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product, being a hydrazine salt, will remain in the organic layer, while basic impurities will move to the aqueous layer.
-
To remove acidic impurities, you could wash with a mild base like sodium bicarbonate, but be cautious not to deprotonate your desired hydrochloride salt.[6]
-
Wash with brine to remove residual water, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure. The resulting solid or semi-solid should be significantly purer and more amenable to recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For this compound, good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Water
-
Mixtures of the above (e.g., ethanol/water)
A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[4]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. However, there are important considerations:
-
Stationary Phase: Standard silica gel is acidic and can be used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point.
-
Stability: Hydrazines can be sensitive and may streak or decompose on silica. It is advisable to run the column relatively quickly. Some sources suggest that hydrazine compounds will stick to a silica column, which can be used to your advantage to remove excess hydrazine from a reaction mixture.[10]
Q5: The material safety data sheet (MSDS) indicates the compound is an irritant. What specific precautions should I take during purification?
A5: Phenylhydrazine derivatives are known to be irritants and potentially toxic.[11][12] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust or vapors and prevent skin contact.
Section 3: Detailed Experimental Protocol
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol provides a step-by-step method for the purification of this compound via recrystallization, a robust technique for removing common impurities.[9][13]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture gently on a hot plate while swirling.[5]
-
Co-solvent Addition: While heating, add hot deionized water dropwise until the solid completely dissolves. The goal is to create a saturated solution at an elevated temperature.[3] Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl and gently reheat for a few minutes.[4]
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Section 4: Visual Workflow and Logic Diagrams
To further clarify the decision-making process in purification, the following diagrams created using Graphviz (DOT language) illustrate key workflows.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for a typical recrystallization.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 8. prepchem.com [prepchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 12. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Introduction: The synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, a critical intermediate in the development of pharmaceuticals and agrochemicals, is predominantly achieved through the diazotization of 4-Fluoro-2-(trifluoromethyl)aniline followed by reduction. While the synthetic route is well-established, the process is sensitive to reaction conditions, and the formation of side products can significantly impact the yield, purity, and downstream performance of the final compound. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, mitigate, and eliminate common impurities encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product has a pink or reddish-brown discoloration instead of being the expected white to off-white solid. What is the cause?
A: This is a classic sign of contamination by azo compounds. These highly colored impurities form when the intermediate diazonium salt couples with an electron-rich aromatic species. The most common culprit is the starting aniline or the product hydrazine itself. This side reaction is highly favored if the temperature during diazotization rises above the recommended 0-5 °C or if there are localized areas of insufficient acidity.
Q2: I am experiencing significantly low yields. What are the most likely reasons?
A: Low yields can stem from several issues. The primary cause is often the decomposition of the thermally unstable diazonium salt intermediate[1][2]. If the temperature is not strictly maintained, the diazonium salt can decompose to form 4-Fluoro-2-(trifluoromethyl)phenol. Another common reason is over-reduction during the stannous chloride step, which cleaves the N-N bond and reverts the product back to the starting aniline. Finally, incomplete precipitation of the hydrochloride salt during work-up can also lead to yield loss.
Q3: My analytical data (HPLC/NMR) indicates the presence of an isomeric impurity. How is this possible?
A: The presence of a regioisomer in your final product almost always traces back to the purity of your starting material, 4-Fluoro-2-(trifluoromethyl)aniline[3]. The synthesis of this aniline can sometimes produce small quantities of other isomers, such as 2-Fluoro-4-(trifluoromethyl)aniline or 4-Fluoro-3-(trifluoromethyl)aniline. These isomers will undergo the same reaction sequence, leading to the corresponding isomeric hydrazine hydrochlorides which can be difficult to separate from the desired product.
Q4: I have a significant amount of the starting 4-Fluoro-2-(trifluoromethyl)aniline in my final product. What went wrong?
A: This issue points to one of two problems: incomplete diazotization or over-reduction. If the diazotization reaction did not go to completion, unreacted aniline will be carried through the process. Conversely, if the reduction step with stannous chloride is too aggressive (e.g., excessive temperature or prolonged reaction time), the newly formed hydrazine can be cleaved back to the aniline.
Q5: How can I effectively remove residual tin salts from my final product?
A: The use of stannous chloride (SnCl₂) as a reducing agent results in the formation of stannic chloride (SnCl₄) and potential tin-hydrazine complexes[4][5]. These can be persistent impurities. The most effective removal method is thorough washing (trituration) of the isolated hydrochloride salt with a suitable solvent. Cold, concentrated hydrochloric acid is often effective, as the product is sparingly soluble while the tin salts are more readily washed away. Subsequent washes with a less polar solvent like isopropanol or diethyl ether can help remove residual acid and dry the product.
Troubleshooting Guide & Mitigation Protocols
Problem 1: Regioisomeric Impurities
-
Root Cause: Purity of the starting 4-Fluoro-2-(trifluoromethyl)aniline. Isomeric impurities in the starting material will directly lead to isomeric side products.
-
Preventative Protocol: Starting Material Qualification
-
Obtain a Certificate of Analysis (CoA): Always request a CoA from your supplier with detailed purity analysis by HPLC or GC.
-
In-House Purity Verification (HPLC):
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18)[3].
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Detection: UV at 254 nm.
-
Action: If purity is below 99%, consider purification of the starting aniline by vacuum distillation or sourcing a higher purity grade.
-
-
Problem 2: Formation of Azo Dyes and Phenolic Impurities
-
Root Cause: Poor temperature control during diazotization, leading to diazonium salt decomposition into phenols or coupling to form azo compounds[1][2].
-
Mitigation Protocol: Strict Diazotization Control
-
Setup: Use a jacketed reactor with a circulating chiller capable of maintaining a constant internal temperature between 0 °C and 5 °C. An ice/salt bath is a viable lab-scale alternative.
-
Reagent Preparation: Dissolve the 4-Fluoro-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the solution to 0-5 °C before adding the nitrite.
-
Nitrite Addition: Prepare an aqueous solution of sodium nitrite (NaNO₂) and cool it separately. Add the nitrite solution slowly and subsurface to the aniline solution over 30-60 minutes, ensuring the internal temperature never exceeds 5 °C. This prevents localized "hot spots."
-
Monitoring: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Check for the complete consumption of the aniline (via TLC or HPLC) and the slight excess of nitrous acid using potassium iodide-starch paper (should turn blue).
-
The following diagram illustrates the desired reaction pathway versus the formation of these key side products.
Caption: Key reaction pathways in the synthesis.
Problem 3: Over-Reduction and Unreacted Starting Material
-
Root Cause: Imbalance in stoichiometry or reaction conditions during the reduction step.
-
Mitigation Protocol: Controlled Reduction
-
Stoichiometry: Use a controlled excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 2.2 to 2.5 equivalents relative to the starting aniline.
-
Addition: After the diazotization is complete, add the resulting cold diazonium salt solution slowly to a pre-chilled solution of SnCl₂ in concentrated HCl. Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor the disappearance of the diazonium intermediate. The reaction is often complete within 1-2 hours.
-
Isolation: Cool the reaction mixture in an ice bath to maximize the precipitation of the hydrochloride salt before filtering.
-
Summary of Key Impurities and Control Strategies
The table below summarizes the most common side products, their origin, and the primary control measures.
| Impurity Name | Chemical Structure | Likely Source | Primary Control Strategy |
| Regioisomeric Hydrazine | e.g., (2-Fluoro-4-(CF₃)phenyl)hydrazine | Impure starting aniline | Qualify starting material purity (>99%) via HPLC/GC. |
| 4-Fluoro-2-(trifluoromethyl)phenol | F-Ar(CF₃)-OH | Decomposition of diazonium salt | Maintain strict temperature control (0-5 °C) during diazotization. |
| Azo Compounds | F-Ar(CF₃)-N=N-Ar' | Coupling of diazonium salt | Maintain low temperature (0-5 °C) and ensure sufficient acidity. |
| 4-Fluoro-2-(trifluoromethyl)aniline | F-Ar(CF₃)-NH₂ | Incomplete diazotization or over-reduction | Ensure complete diazotization; control stoichiometry and temperature of the reduction. |
| Tin (Sn) Salts | SnCl₄, etc. | Stannous chloride reducing agent | Thoroughly wash/triturate the final product with cold, concentrated HCl. |
The workflow for troubleshooting is visualized in the diagram below.
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: Catalyst Selection for Reactions with (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Welcome to the technical support center for researchers utilizing (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions, with a focus on catalyst selection for the Fischer indole synthesis—the cornerstone reaction for this class of reagents. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents presents unique challenges, and this document will equip you with the knowledge to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
The principal application is the Fischer indole synthesis , a robust and widely used method for constructing the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of the hydrazine (or its corresponding hydrazone) with an aldehyde or ketone to yield a substituted indole.[1] In this case, the expected product would be a 6-fluoro-8-(trifluoromethyl)-substituted indole, a valuable scaffold in medicinal chemistry and drug development.[3][4]
Q2: Why is catalyst selection so critical for this specific hydrazine derivative?
The phenyl ring of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine is highly electron-deficient due to the potent electron-withdrawing effects of the fluorine and trifluoromethyl (-CF₃) groups. This deactivation of the aromatic ring significantly slows down the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.[5] Consequently, standard catalytic conditions used for electron-neutral or electron-rich hydrazines are often ineffective, leading to low or no yield.[5] The reaction requires more forceful conditions, including stronger acid catalysts and higher temperatures, to proceed efficiently.[6]
Q3: Which classes of catalysts are effective for the Fischer indole synthesis with this electron-deficient hydrazine?
Two main classes of acid catalysts are employed:
-
Brønsted Acids: These are proton donors. For challenging substrates like this, strong Brønsted acids are necessary. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), and p-toluenesulfonic acid (PTSA).[1][7]
-
Lewis Acids: These are electron-pair acceptors. Strong Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[1][8]
The choice between them depends on the specific carbonyl partner, solvent, and desired reaction temperature.
Q4: Can I perform this reaction as a one-pot procedure?
Yes, a one-pot reaction is a common and efficient approach.[9] This involves mixing the this compound, the carbonyl compound (aldehyde or ketone), and the acid catalyst in a suitable solvent and heating the mixture directly. This avoids the need to isolate the intermediate hydrazone, which can sometimes be unstable.[3]
Catalyst Selection and Optimization Guide
The success of your Fischer indole synthesis with this challenging substrate hinges on choosing an appropriately strong catalyst. Milder acids like acetic acid or hydrochloric acid in ethanol are unlikely to provide satisfactory yields.
Catalyst Comparison
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 100-160 °C, neat (acts as solvent and catalyst)[10] | Strong dehydrating agent, drives reaction to completion. Effective for deactivated systems.[7] | Highly viscous, making stirring and work-up difficult. Quenching is highly exothermic.[1] |
| Eaton's Reagent (7.5% P₂O₅ in MeSO₃H) | Brønsted | 80-100 °C[1] | Less viscous and easier to handle than PPA. Often allows for lower reaction temperatures and cleaner reactions.[1] | Can be overly harsh, causing decomposition with sensitive substrates. |
| Zinc Chloride (ZnCl₂) | Lewis | 150-180 °C, often used neat or in a high-boiling solvent[10] | A classic, cost-effective, and powerful catalyst for the Fischer indole synthesis.[8] | Requires high temperatures. Can be hygroscopic, requiring anhydrous conditions for best results. |
| p-Toluenesulfonic Acid (PTSA) | Brønsted | 110 °C, typically in a high-boiling solvent like toluene or xylene[10] | Easy to handle solid. Allows for azeotropic removal of water to drive the reaction forward. | May not be sufficiently acidic for highly deactivated substrates, potentially leading to lower yields. |
| Microwave Irradiation | Method | Varies with catalyst, often 150-170 °C for 10-30 min | Drastically reduces reaction times from hours to minutes. Can improve yields and reduce side product formation.[3] | Requires specialized microwave reactor equipment. |
Recommendation for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine:
For initial attempts, Polyphosphoric Acid (PPA) or Eaton's Reagent are the most promising choices due to their high acidity and dehydrating properties, which are necessary to overcome the electronic deactivation of the substrate. If available, microwave-assisted synthesis using PPA or Eaton's reagent is highly recommended to improve efficiency and yield.[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
This is the most common issue encountered with electron-deficient hydrazines.
-
Causality: The electron-withdrawing groups (-F, -CF₃) decrease the nucleophilicity of the aryl amine nitrogen, making the key cyclization step energetically demanding. A sufficiently strong acid is required to protonate the intermediate and facilitate the[1][1]-sigmatropic rearrangement.[5] Insufficient thermal energy can also prevent the reaction from overcoming this high activation barrier.
Problem 2: Formation of Tarry, Unidentifiable Byproducts
High temperatures and strong acids can lead to decomposition and polymerization.
-
Plausible Cause: The reaction conditions are too harsh, causing degradation of the starting material, intermediate, or the indole product itself. This is particularly common when heating for extended periods.[6]
-
Solution 1 (Optimize Conditions): If using conventional heating, try diluting the reaction mixture with a high-boiling, inert solvent like sulfolane or diphenyl ether to moderate the conditions. Alternatively, reduce the reaction time.
-
Solution 2 (Embrace Speed): Switch to microwave-assisted synthesis. The rapid heating to high temperatures for very short durations (e.g., 10-20 minutes) can often provide the energy needed for the reaction to proceed while minimizing the time for decomposition pathways to occur.[3]
Problem 3: Reaction Stalls / Incomplete Conversion
-
Plausible Cause 1 (Catalyst Deactivation): The ammonia (NH₃) eliminated during the final step of the reaction is basic and can neutralize the acid catalyst, especially if used in sub-stoichiometric amounts.
-
Solution 1: Use the acid catalyst in large excess. When using PPA or Eaton's reagent, they typically serve as both the catalyst and the solvent, ensuring a sufficient acid concentration throughout the reaction.
-
Plausible Cause 2 (Water): The reaction generates water during the initial hydrazone formation. Incomplete removal of this water can inhibit the strongly acidic catalysts.
-
Solution 2: PPA and Eaton's reagent are excellent dehydrating agents, which helps to mitigate this issue. If using a catalyst like PTSA in a solvent, ensure a Dean-Stark trap is used to azeotropically remove water.
Experimental Protocols
General Protocol for Fischer Indole Synthesis with an Electron-Deficient Hydrazine
This is a general procedure and requires optimization for specific carbonyl substrates. All operations should be performed in a well-ventilated fume hood.
Method A: Polyphosphoric Acid (PPA) - Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (approx. 10 g per 1 g of hydrazine).
-
Addition of Reactants: Begin stirring and heat the PPA to approximately 80-100°C to reduce its viscosity. In a single portion, add this compound (1.0 eq) followed by the aldehyde or ketone (1.1 eq).
-
Cyclization: Increase the temperature to 120-160°C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC (a typical eluent system is hexane/ethyl acetate).
-
Work-up: Allow the reaction to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring (CAUTION: highly exothermic).
-
Neutralization and Extraction: Slowly neutralize the acidic aqueous slurry by adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.
Method B: Eaton's Reagent - Microwave-Assisted Synthesis [3]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Addition of Catalyst: Add Eaton's reagent (a solution of 7.5-10% w/w P₂O₅ in methanesulfonic acid) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150-170°C for 10-20 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps (4-6) as described in Method A.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES - Patent 0075019 [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Welcome to the technical support center for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and practical protocols for scaling up reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure a safe and successful scale-up process.
Compound Profile and Key Characteristics
This compound is a substituted hydrazine derivative increasingly utilized in the synthesis of complex heterocyclic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, imparts specific electronic properties that influence its reactivity and the characteristics of the resulting products.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClF₃N₂ | [1] |
| Molecular Weight | 231.59 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][5][6] |
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this reagent.
Q1: How should I properly store and handle this compound?
A1: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[1][7] Avoid creating dust. For transfers, consider using a glove box or a nitrogen-purged setup.
Q2: What is the role of the hydrochloride salt, and when should I consider using the free base?
A2: The hydrochloride salt enhances the stability and shelf-life of the hydrazine by preventing aerial oxidation. For most reactions, such as the Fischer indole synthesis, the hydrochloride salt can be used directly, as the acidic reaction conditions will liberate the free hydrazine in situ. However, if your reaction is base-sensitive or requires the free hydrazine, you can neutralize the salt with a mild base (e.g., sodium bicarbonate or triethylamine) in a separate step prior to the reaction. The free base is less stable and should be used immediately after preparation.
Q3: How do the fluoro and trifluoromethyl substituents affect the reactivity in a Fischer indole synthesis?
A3: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups has a significant electronic impact. The trifluoromethyl group, being strongly electron-withdrawing, decreases the nucleophilicity of the hydrazine. This can slow down the initial hydrazone formation.[8] However, these groups can influence the regioselectivity of the subsequent cyclization and may enhance the acidity of the N-H protons, which can be a factor in the tautomerization and rearrangement steps of the Fischer indole synthesis.[8][9]
Q4: What are the common impurities I should be aware of, and how can I mitigate them?
A4: Common impurities can include starting materials from its synthesis, such as the corresponding aniline derivative, or products of oxidation and decomposition. It is advisable to check the purity of the starting material by techniques like NMR or HPLC before use. If significant degradation is suspected, recrystallization may be necessary. For purification of phenylhydrazine hydrochlorides, a common method involves dissolving the crude material in water, treating with activated charcoal, and then re-precipitating the hydrochloride salt by adding concentrated hydrochloric acid and cooling.[10]
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the bench to pilot or production scale often introduces new challenges. This guide provides a systematic approach to troubleshooting common issues encountered with this compound.
Problem 1: Low or Inconsistent Yields in Fischer Indole Synthesis
Low yields are one of the most frequent challenges when scaling up. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Formation of Dark-Colored Impurities
Causality: Hydrazines and their derivatives, especially the free bases, are susceptible to aerial oxidation, which often produces highly colored byproducts. At elevated temperatures required for many cyclization reactions, thermal decomposition can also occur, leading to charring and the formation of complex impurities.
Troubleshooting Steps:
-
Inert Atmosphere is Critical: Ensure a robust inert atmosphere is maintained throughout the reaction, especially during heating. This involves thoroughly degassing all solvents and purging the reaction vessel with nitrogen or argon before adding reagents.
-
Temperature Control: When scaling up, "hot spots" can become a significant issue. Ensure efficient stirring and controlled heating. A ramped heating profile may be more effective than rapidly heating to the target temperature.
-
Reagent Quality: Use high-purity starting materials. Impurities in the hydrazine or the carbonyl partner can act as catalysts for decomposition.
-
Work-up Considerations: During work-up, minimize the exposure of the product to air, especially if the pH is basic.
Problem 3: Difficult Product Isolation and Purification
Causality: The final indole product will have the fluoro and trifluoromethyl groups, making it relatively non-polar and potentially highly crystalline, but also possibly soluble in common organic solvents used for extraction. Impurities may have similar solubility profiles, complicating purification.
Troubleshooting Steps:
-
Crystallization Optimization:
-
Solvent Screening: Perform small-scale screening of various solvent/anti-solvent systems to find optimal conditions for recrystallization. Common systems include ethanol/water, isopropanol/heptane, or toluene/heptane.
-
Controlled Cooling: A slow, controlled cooling rate is crucial for obtaining pure, well-formed crystals and avoiding the trapping of impurities.
-
-
Chromatography: If crystallization is insufficient, column chromatography may be necessary. Due to the electron-withdrawing groups, the indole product may be more sensitive. Consider using a less acidic silica gel or deactivating the silica with a small amount of triethylamine in the eluent to prevent product degradation on the column.
-
Extraction pH: During aqueous work-up, carefully control the pH. The indole nitrogen is weakly basic, and adjusting the pH can help in separating it from acidic or basic impurities.
Key Protocol: Fischer Indole Synthesis Scale-Up
This section provides a generalized, step-by-step protocol for the Fischer indole synthesis, highlighting key considerations for scaling up.
Caption: Experimental Workflow for Fischer Indole Synthesis Scale-Up.
Methodology:
-
Reactor Setup: A reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet is essential. Ensure the reactor is clean, dry, and has been thoroughly purged with an inert gas.
-
Hydrazone Formation (Two-Step Approach Recommended for Scale-Up):
-
Charge the reactor with this compound (1.0 eq), the chosen ketone or aldehyde (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Heat the mixture (e.g., to 60-80°C) and monitor for the disappearance of the starting materials. If using toluene, a Dean-Stark trap can be used to remove the water formed, driving the reaction to completion.
-
Once hydrazone formation is complete, the intermediate can be isolated or used directly in the next step. Isolation is often preferred in scale-up to ensure complete conversion and remove water before adding the acid catalyst.
-
-
Cyclization:
-
To the hydrazone, add the acid catalyst. For liquid catalysts like polyphosphoric acid (PPA), add it portion-wise to control the exotherm. For solid catalysts like zinc chloride (ZnCl₂), ensure it is anhydrous.
-
Slowly heat the reaction mixture to the target temperature (typically 100-180°C, depending on the substrate and catalyst).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice water with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a pre-determined solvent system or by column chromatography as described in the troubleshooting section.
-
Safety and Handling
Working with substituted hydrazines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1][7]
-
Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Spill & Disposal: In case of a spill, avoid generating dust.[1] Sweep up the material carefully, place it in a sealed container, and dispose of it as hazardous waste according to local regulations.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-(Trifluoromethyl)phenylhydrazine 96 368-90-1 [sigmaaldrich.com]
- 5. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Reactions with (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Welcome to the technical support resource for researchers utilizing (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. This guide is designed to provide in-depth, practical advice for monitoring the progress of chemical reactions involving this versatile reagent. As a substituted phenylhydrazine, it is a critical building block in modern synthetic chemistry, particularly in the formation of complex heterocyclic structures like indoles via the Fischer indole synthesis.[1][2][3][4]
Precise reaction monitoring is not merely a procedural step; it is the cornerstone of successful synthesis. It allows for the optimization of reaction conditions, maximization of yield, minimization of impurities, and ensures the timely quenching of a reaction to prevent byproduct formation. This guide moves beyond simple protocols to explain the causality behind our recommended analytical choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide & Methodologies
This section addresses specific issues encountered during reaction monitoring, providing step-by-step protocols and the scientific rationale for each technique.
Issue 1: "My reaction seems sluggish or has stalled. How can I quickly verify if any conversion is happening?"
For rapid, qualitative assessment of reactant consumption and product formation, Thin-Layer Chromatography (TLC) is the ideal first-line tool.[1][5] It is inexpensive, fast, and requires minimal sample.
-
Plate Preparation : Gently draw a pencil line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spotting :
-
On the origin, apply a small spot of your starting material, this compound, dissolved in a suitable solvent (e.g., methanol, ethyl acetate).
-
Next to it, spot the other reactant (e.g., the ketone or aldehyde).
-
In the middle, apply a spot of the co-spot (a mixture of both starting materials).
-
Finally, carefully spot the reaction mixture.
-
-
Development : Place the TLC plate in a closed chamber saturated with an appropriate mobile phase (eluent). A common starting point for compounds of this nature is a mixture of a non-polar and a polar solvent, such as 4:1 Hexanes:Ethyl Acetate.
-
Visualization : After the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and dry the plate. Visualize the spots using the following methods in sequence:
-
UV Light (254 nm) : Most aromatic compounds, including the reactant and expected indole products, are UV-active and will appear as dark spots.[5]
-
Iodine Chamber : Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will reversibly absorb iodine, appearing as brown spots. This is a good general-purpose, non-destructive method.[6][7]
-
Permanganate (KMnO₄) Stain : This is a destructive method for detecting oxidizable groups. Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL of water. Dip the plate and gently heat. Reactants or products with readily oxidizable groups (like the hydrazine moiety or electron-rich indoles) will appear as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain : Excellent for detecting nucleophiles. Dip the plate in the stain and heat. Hydrazine starting material and intermediates often give a distinct color.
-
-
Successful Reaction : The spot corresponding to the this compound should diminish in intensity over time, while a new spot (the intermediate hydrazone or final product) appears.
-
Stalled Reaction : The starting material spot remains intense with little to no formation of a new product spot.
-
Multiple Products : Several new spots appear, indicating side reactions or decomposition.
| Problem | Potential Cause | Solution |
| Streaking Spots | Sample is too concentrated; compound is highly polar and interacting strongly with silica. | Dilute the sample; add a small amount of acetic acid or triethylamine to the eluent to improve the spot shape of acidic or basic compounds, respectively. |
| Overlapping Spots | Insufficient separation (poor choice of eluent). | Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease eluent polarity (more hexanes). If spots are too low (low Rf), increase polarity (more ethyl acetate). |
| No Spots Under UV | Compounds are not UV-active. | Rely on staining methods like iodine or permanganate. Hydrazines themselves may not be strongly UV-active, but their products often are.[6] |
Issue 2: "TLC shows conversion, but I need precise data on yield and purity. How can I quantify the components?"
For high-resolution separation and quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] It provides accurate data on the relative concentrations of starting materials, intermediates, and products.
-
Sample Preparation :
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly in a solvent like acetonitrile or methanol. This prevents further reaction before analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
Method Development :
-
Column : A C18 reverse-phase column is a robust choice for separating moderately polar aromatic compounds.[1]
-
Mobile Phase : A gradient elution is often necessary. Start with a mixture of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for nitrogen-containing compounds. A typical gradient might be: 5% B to 95% B over 15-20 minutes.
-
Detection : A UV detector set at 254 nm is generally effective. A Diode Array Detector (DAD) is even better, as it can capture the full UV spectrum of each peak, aiding in identification.
-
-
Data Analysis :
-
Identify peaks by running standards of your starting materials. The product peak should grow over time as the reactant peaks shrink.
-
The area under each peak is proportional to its concentration.[1] By comparing peak areas over time, you can create a reaction profile and determine the percent conversion.
-
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | Secondary interactions with the column; poor mobile phase pH. | Add an ion-pairing agent like TFA or use a buffered mobile phase. Ensure the sample solvent is not significantly stronger than the initial mobile phase. |
| Shifting Retention Times | Fluctuation in column temperature; mobile phase composition changing; column degradation. | Use a column oven for temperature control; prepare fresh mobile phase daily; flush the column properly after use. |
| No Product Peak | Product is not eluting or is undetectable at the chosen wavelength. | Extend the gradient to a higher organic percentage; use a DAD to check for absorbance at other wavelengths; consider a different detection method like mass spectrometry (LC-MS). |
Issue 3: "My reaction is complete, but is the product what I think it is? How can I confirm the structure?"
While chromatography indicates the formation of a new compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.
-
Sample Preparation : Work up a small aliquot of the reaction, performing an extraction to remove acids/bases and inorganic salts. Dry the organic layer, evaporate the solvent, and dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Spectral Changes to Monitor :
-
Disappearance of Reactants : Look for the disappearance of the N-H protons of the hydrazine hydrochloride and the specific aldehyde/ketone protons. Phenylhydrazine hydrochloride N-H protons often appear as broad signals.[8]
-
Formation of Hydrazone Intermediate : A new signal for the C=N-H proton will appear, typically downfield.
-
Formation of Indole Product :
-
The aromatic region of the ¹H NMR spectrum will become more complex.
-
A characteristic N-H proton of the indole ring will appear, often as a broad singlet far downfield (>8 ppm).
-
The ¹⁹F NMR spectrum is particularly diagnostic. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. You should observe a single peak for the starting material disappear and a new peak for the product appear at a different chemical shift.
-
-
| Problem | Potential Cause | Solution |
| Poorly Resolved Spectra | Sample is too dilute; paramagnetic impurities. | Concentrate the sample; pass the crude material through a small plug of silica to remove baseline impurities. |
| Broad N-H Peaks | Quadrupolar broadening; chemical exchange with residual water. | This is often inherent to N-H protons. Running the NMR at a lower temperature can sometimes sharpen these signals. Adding a drop of D₂O will cause the N-H peak to disappear, confirming its identity. |
Reaction Monitoring Workflow
The following diagram illustrates a logical workflow for monitoring a typical reaction, such as a Fischer indole synthesis, using this compound.
Caption: A typical workflow for reaction monitoring and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? This compound is a hydrochloride salt, which improves its stability compared to the free base. However, like many hydrazines, it can be sensitive to air and light.[9][10] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.
Q2: I see multiple spots on my TLC plate that are not starting material or the desired product. What could they be? Common side reactions with phenylhydrazines include oxidation, which can lead to the formation of colored azo compounds, or fragmentation.[9][11] In the context of the Fischer indole synthesis, if conditions are too harsh, decomposition of the intermediate hydrazone or the final indole product can occur.
Q3: How do the fluorine and trifluoromethyl substituents affect the reaction and its monitoring? Both the -F and -CF₃ groups are electron-withdrawing. This has two major effects:
-
Reactivity : They decrease the nucleophilicity of the hydrazine, which may slow down the initial formation of the hydrazone compared to unsubstituted phenylhydrazine.
-
Analysis : The presence of these groups increases the lipophilicity of the molecule, which will affect its retention on a reverse-phase HPLC column (longer retention) and its Rf on a normal-phase TLC plate (higher Rf) compared to less-substituted analogs. The ¹⁹F nucleus provides an excellent handle for NMR analysis.
Q4: What specific safety precautions should I take when working with this reagent? this compound should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[12][13] Always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
Q5: My Fischer indole synthesis stalls at the hydrazone intermediate. How can I push the reaction to completion? The cyclization step ([14][14]-sigmatropic rearrangement) is acid-catalyzed and often requires heat.[3][4] If you have confirmed the formation of the hydrazone but see no indole, consider:
-
Increasing the temperature : Refluxing in a higher-boiling solvent may be necessary.
-
Changing the acid catalyst : While Brønsted acids (HCl, H₂SO₄) are common, Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) can be more effective for certain substrates.[4]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common reaction issues.
Caption: A decision tree for troubleshooting reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. silicycle.com [silicycle.com]
- 8. Phenylhydrazine hydrochloride(59-88-1) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.dk [fishersci.dk]
- 14. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has emerged as a valuable reagent in this context, offering a unique combination of substituents for the synthesis of complex heterocyclic structures. This guide provides an in-depth comparative analysis of this reagent with other commonly used phenylhydrazines, supported by experimental insights and data, to inform rational reagent selection in synthetic workflows.
The Impact of Fluorine and Trifluoromethyl Groups
The presence of both a fluorine and a trifluoromethyl group on the phenylhydrazine ring of the title compound significantly modulates its reactivity compared to unsubstituted phenylhydrazine or monosubstituted analogues. The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine moiety. This electronic effect can influence the rate and efficiency of reactions such as the Fischer indole synthesis, a cornerstone method for indole ring formation.[2][3] Conversely, the fluorine atom, while also electronegative, can influence the physicochemical properties of the final products in a beneficial manner.[1]
Comparative Performance in Key Synthetic Transformations
The utility of this compound is best illustrated through its application in the synthesis of indoles and pyrazoles, two privileged scaffolds in medicinal chemistry.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the reaction's success. Electron-withdrawing groups can make the requisite[4][4]-sigmatropic rearrangement more challenging, often necessitating harsher reaction conditions.[3]
Experimental Insight: In a comparative study, the synthesis of a series of substituted indoles was carried out using different phenylhydrazine hydrochlorides. While specific yield data for this compound in a direct comparative study is not readily available in the public literature, the general trend observed with electron-withdrawing groups suggests that reactions involving this reagent may require stronger acids (e.g., polyphosphoric acid or Eaton's reagent) or higher temperatures to achieve comparable yields to those obtained with electron-rich or unsubstituted phenylhydrazines. For instance, reactions with p-nitrophenylhydrazine, which also possesses a strong electron-withdrawing group, often result in lower yields under standard conditions.[3]
Table 1: Illustrative Comparison of Phenylhydrazines in Fischer Indole Synthesis
| Phenylhydrazine Reagent | Substituent Effect | Expected Reactivity | Typical Conditions |
| Phenylhydrazine hydrochloride | Neutral | High | Acetic acid, reflux |
| 4-Fluorophenylhydrazine hydrochloride | Weakly deactivating | Slightly lower than unsubstituted | Acetic acid or stronger acids, reflux |
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | Strongly deactivating | Lower | Stronger acids (PPA, Eaton's), higher temp. |
| This compound | Strongly deactivating | Lower | Stronger acids (PPA, Eaton's), higher temp. |
Experimental Workflow: Generalized Fischer Indole Synthesis A general procedure for the Fischer indole synthesis involves the condensation of the phenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization.
Pyrazole Synthesis
Pyrazoles are another class of heterocycles with significant biological activity. Their synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor. The electronic properties of the phenylhydrazine can influence the regioselectivity of the cyclization with unsymmetrical dicarbonyls.
Application in Drug Discovery: Synthesis of Celecoxib Analogues A notable application of substituted phenylhydrazines is in the synthesis of diarylpyrazole COX-2 inhibitors, such as Celecoxib.[5] The synthesis involves the reaction of a substituted phenylhydrazine hydrochloride with a trifluoromethyl-β-diketone. Analogues of Celecoxib have been synthesized using various substituted phenylhydrazines to explore structure-activity relationships.[6][7][8]
For instance, the synthesis of Celecoxib analogues involves the condensation of a substituted phenylhydrazine hydrochloride with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[5] The use of this compound in this reaction would be expected to yield a novel analogue with a distinct substitution pattern on the N-phenyl ring.
Table 2: Phenylhydrazine Reagents in the Synthesis of Diarylpyrazole COX-2 Inhibitors
| Phenylhydrazine Reagent | Resulting N-Phenyl Substituent | Potential Impact on Activity |
| 4-Sulfonamidophenylhydrazine HCl | 4-Sulfonamido | Key for COX-2 selectivity |
| 4-Methylsulfonylphenylhydrazine HCl | 4-Methylsulfonyl | Alternative COX-2 pharmacophore |
| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl | 4-Fluoro-2-(trifluoromethyl) | Modulates lipophilicity and metabolic stability |
Experimental Protocol: Synthesis of a Diarylpyrazole This protocol outlines the general steps for the synthesis of a 1,5-diarylpyrazole, a core structure in many COX-2 inhibitors.
Alternative Reagents and Synthetic Strategies
While the Fischer indole and classical pyrazole syntheses are powerful, alternative methods exist that may be more suitable for substrates that are challenging for this compound due to its electronic properties.
-
Leimgruber-Batcho Indole Synthesis: This method offers a milder alternative to the Fischer synthesis for certain substrates and is often used in industrial settings.[4]
-
Modern Pyrazole Syntheses: A variety of modern methods, including [3+2] cycloaddition reactions, can provide access to pyrazoles with diverse substitution patterns.[9]
Conclusion
This compound is a specialized reagent that offers access to novel fluorinated indole and pyrazole derivatives. Its strong electron-withdrawing character presents both challenges and opportunities. While it may require more forcing reaction conditions in classical syntheses compared to electron-rich or unsubstituted phenylhydrazines, the resulting products are endowed with unique electronic and physicochemical properties that are highly desirable in modern drug discovery. The choice of this reagent should be guided by the specific synthetic target and a willingness to optimize reaction conditions to overcome its inherent lower reactivity. For researchers aiming to introduce the 4-fluoro-2-(trifluoromethyl)phenyl moiety into heterocyclic scaffolds, this reagent remains an invaluable tool.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Reactivity of Substituted Phenylhydrazines
Introduction
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical building blocks is paramount. Phenylhydrazines, key intermediates in seminal reactions like the Fischer indole synthesis, are no exception. The reactivity of the phenylhydrazine scaffold is not static; it is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparison of the reactivity of various substituted phenylhydrazines, grounded in mechanistic principles and supported by experimental data. We will explore the electronic and steric effects that govern their reactivity and provide a detailed protocol for their kinetic analysis.
The Underlying Principles of Phenylhydrazine Reactivity
The reactivity of a phenylhydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom (-NH2). This nitrogen initiates the reaction by attacking an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. The availability of the lone pair of electrons on this nitrogen atom is, in turn, modulated by the electronic and steric properties of the substituents on the aromatic ring.
Electronic Effects: The Driving Force of Reactivity
The phenyl group itself is generally considered to be electron-withdrawing due to a combination of inductive and resonance effects. The lone pair on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic system, which reduces its availability for reaction and, consequently, its nucleophilicity[1]. Substituents on the phenyl ring can either amplify or mitigate this effect.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This positive inductive effect and/or resonance effect pushes electron density towards the hydrazine moiety, enhancing the nucleophilicity of the terminal nitrogen. As a result, phenylhydrazines with EDGs are generally more reactive towards electrophiles[1].
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the phenyl ring. This negative inductive and/or resonance effect further delocalizes the lone pair of the nitrogen adjacent to the ring, leading to a decrease in the nucleophilicity of the terminal nitrogen. Consequently, phenylhydrazines bearing EWGs exhibit diminished reactivity[1].
This interplay of electronic effects can be visualized in the context of a key reaction, the Fischer indole synthesis.
Caption: Electronic effects of substituents on phenylhydrazine reactivity.
Steric Effects: A Hindrance to Reaction
While electronic effects are often the primary drivers of reactivity, steric hindrance can play a significant role, particularly with ortho-substituted phenylhydrazines. A bulky substituent near the hydrazine group can physically obstruct the approach of the terminal nitrogen to the electrophile, thereby slowing down the reaction rate, even if the substituent is electronically favorable.
Quantifying Reactivity: The Fischer Indole Synthesis as a Model Reaction
The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions[2][3]. The reaction proceeds through several steps, with the initial formation of a phenylhydrazone being a critical stage that is highly dependent on the nucleophilicity of the phenylhydrazine.
The overall mechanism can be summarized as follows:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is often the rate-determining step, where a new C-C bond is formed.
-
Cyclization and Elimination: The intermediate cyclizes and eliminates ammonia to form the final indole product[1][2].
The rate of the initial hydrazone formation provides a direct and measurable indicator of the phenylhydrazine's reactivity.
Caption: Simplified workflow of the Fischer Indole Synthesis.
Experimental Comparison of Reactivity
To objectively compare the reactivity of different substituted phenylhydrazines, a kinetic analysis of the hydrazone formation with a model carbonyl compound, such as benzaldehyde, can be performed. The rate of this reaction can be conveniently monitored using UV-Vis spectroscopy, as the resulting hydrazone product typically has a distinct and strong absorbance at a wavelength where the starting materials do not significantly absorb.
Expected Reactivity Order
Based on the electronic effects discussed, we can predict the following general order of reactivity for para-substituted phenylhydrazines:
p-methoxyphenylhydrazine > p-methylphenylhydrazine > phenylhydrazine > p-chlorophenylhydrazine > p-nitrophenylhydrazine
Illustrative Data Presentation
While a comprehensive dataset of directly comparable rate constants under identical conditions is dispersed throughout the literature, a typical presentation of such kinetic data would resemble the following table. The data illustrates the expected trend, where electron-donating groups lead to higher rate constants and electron-withdrawing groups result in lower rate constants. The Hammett equation provides a linear free-energy relationship that quantitatively correlates the reaction rates with the electronic properties of the substituents[4].
| Substituted Phenylhydrazine | Substituent (p-X) | Hammett Constant (σp) | Relative Initial Rate (k_rel) |
| p-methoxyphenylhydrazine | -OCH₃ | -0.27 | High |
| p-methylphenylhydrazine | -CH₃ | -0.17 | Moderate-High |
| Phenylhydrazine | -H | 0.00 | Reference (1.0) |
| p-chlorophenylhydrazine | -Cl | +0.23 | Moderate-Low |
| p-nitrophenylhydrazine | -NO₂ | +0.78 | Low |
Note: The relative initial rates are illustrative and will vary depending on the specific reaction conditions.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol provides a robust method for comparing the reactivity of different phenylhydrazines by measuring the initial rate of hydrazone formation with benzaldehyde.
Rationale for Experimental Choices
-
Solvent (Methanol): Methanol is chosen as it is a polar protic solvent that can dissolve both the phenylhydrazine salts and the benzaldehyde, while being relatively transparent in the UV-Vis region of interest[5].
-
Model Electrophile (Benzaldehyde): Benzaldehyde is a simple, readily available aromatic aldehyde that forms a chromophoric hydrazone, making it ideal for spectrophotometric analysis[5].
-
Temperature Control: The reaction rate is sensitive to temperature. Maintaining a constant temperature (e.g., 25°C) using a thermostatted cell holder is crucial for obtaining reproducible kinetic data.
-
Pseudo-First-Order Conditions: By using a large excess of benzaldehyde relative to the phenylhydrazine, the concentration of benzaldehyde can be considered constant throughout the initial phase of the reaction. This simplifies the kinetic analysis to a pseudo-first-order reaction with respect to the phenylhydrazine.
Step-by-Step Methodology
Objective: To determine the initial reaction rates for the formation of hydrazones from various para-substituted phenylhydrazines and benzaldehyde.
Materials:
-
p-methoxyphenylhydrazine hydrochloride
-
p-methylphenylhydrazine hydrochloride
-
Phenylhydrazine hydrochloride
-
p-chlorophenylhydrazine hydrochloride
-
p-nitrophenylhydrazine
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
0.1 M Sodium Hydroxide (NaOH) in methanol
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagent Solutions:
-
Phenylhydrazine Solutions (0.001 M): For each substituted phenylhydrazine hydrochloride, accurately weigh an appropriate amount and dissolve it in methanol in a volumetric flask to make a 0.001 M solution. Neutralize each solution to approximately pH 7 by the careful addition of 0.1 M methanolic NaOH. Note: p-nitrophenylhydrazine is often available as the free base and may not require neutralization.
-
Benzaldehyde Solution (0.01 M): Prepare a 0.01 M solution of benzaldehyde in methanol in a volumetric flask.
-
-
Determination of λ_max:
-
To determine the wavelength of maximum absorbance (λ_max) for one of the hydrazone products (e.g., the product from phenylhydrazine), mix a small amount of the phenylhydrazine and benzaldehyde solutions and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution from 300 to 500 nm to identify the λ_max. This wavelength will be used for the kinetic measurements.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λ_max.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature of 25°C.
-
In a quartz cuvette, pipette 2.0 mL of one of the 0.001 M substituted phenylhydrazine solutions.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, rapidly add 0.2 mL of the 0.01 M benzaldehyde solution to the cuvette, mix quickly by inverting the cuvette (sealed with parafilm) or by using a pipette, and immediately start recording the absorbance as a function of time.
-
Record the absorbance every 10 seconds for at least 5 minutes.
-
Repeat the experiment at least three times for each substituted phenylhydrazine to ensure reproducibility.
-
-
Data Analysis:
-
For each run, plot the absorbance of the hydrazone product versus time.
-
The initial rate of the reaction is determined from the initial linear portion of this curve (typically the first 60-120 seconds). The slope of this line represents the initial rate (in absorbance units per second).
-
Compare the initial rates obtained for each of the substituted phenylhydrazines.
-
Caption: Experimental workflow for kinetic analysis of hydrazone formation.
Conclusion
The reactivity of substituted phenylhydrazines is a classic example of how electronic and steric effects govern the outcome of organic reactions. By understanding these fundamental principles, researchers can make informed decisions about substrate selection and reaction optimization. The Fischer indole synthesis serves as an excellent platform for studying these effects, and kinetic analysis of the initial hydrazone formation step provides a quantitative and reproducible method for comparing the reactivity of different phenylhydrazine derivatives. This guide provides both the theoretical framework and a practical experimental protocol to empower researchers in their synthetic endeavors.
References
A Comparative Guide to the Efficacy of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride in Modern Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of reagents, fluorinated phenylhydrazines have carved out a significant niche, particularly for the synthesis of heterocyclic compounds vital to the pharmaceutical industry. This guide provides an in-depth technical comparison of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride , a highly specialized reagent, against its structural analogs in key synthetic applications.
The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic characteristics that profoundly influence reaction pathways and outcomes. This guide will explore the causality behind its efficacy, grounded in mechanistic principles and supported by experimental data.
Section 1: The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus, a core scaffold in countless pharmaceuticals.[1][2][3] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[3][4]
The efficacy of this compound in this synthesis is best understood by examining the reaction mechanism and the electronic influence of its substituents.
Mechanism:
-
Hydrazone Formation: The arylhydrazine condenses with a ketone or aldehyde to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[2]
-
[2][2]-Sigmatropic Rearrangement: This is the key, rate-determining step.[1] The enamine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole.[1]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
The Decisive Role of Substituents
The electronic nature of substituents on the phenylhydrazine ring is paramount. The (4-Fluoro-2-(trifluoromethyl)phenyl) moiety features two powerful electron-withdrawing groups (EWGs).
-
-CF₃ (Trifluoromethyl): A very strong inductively withdrawing group.
-
-F (Fluoro): Inductively withdrawing but weakly π-donating through resonance.
The combined effect of these groups decreases the electron density of the aromatic ring. This has a critical, albeit counterintuitive, impact. While electron-donating groups (EDGs) can accelerate the[2][2]-sigmatropic rearrangement by making the aniline moiety more electron-rich, strong EWGs can hinder the reaction, sometimes requiring harsher conditions.[5] However, this deactivation can be synthetically useful, preventing side reactions and influencing the regioselectivity of the cyclization, especially with unsymmetrical ketones. The presence of the ortho-CF₃ group can sterically direct the cyclization to the C7 position, leading to a single, predictable regioisomer.
Section 2: Comparative Efficacy Analysis
To objectively evaluate the performance of this compound, we compare it with other commercially available phenylhydrazines in the synthesis of a common indole scaffold. The following data is synthesized from typical outcomes reported in synthetic literature.
Target Synthesis: 2,3-dimethyl-1H-indole derivative from 2-butanone.
| Phenylhydrazine Reagent | Substituents | Electronic Effect | Typical Conditions | Typical Yield | Key Observations |
| Phenylhydrazine HCl | None | Neutral (Baseline) | Acetic Acid, 80-100°C | 70-85% | Standard, reliable reaction. |
| 4-Fluorophenylhydrazine HCl | -F (para) | Weakly Deactivating | Acetic Acid, 90-110°C | 65-80% | Slightly harsher conditions may be needed. Fluorine offers a site for further functionalization. |
| 4-(Trifluoromethyl)phenylhydrazine HCl | -CF₃ (para) | Strongly Deactivating | Polyphosphoric Acid (PPA), 120-150°C | 50-70% | Significantly harsher conditions required. Product has high value in medicinal chemistry.[6][7] |
| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl | -F (para), -CF₃ (ortho) | Very Strongly Deactivating | PPA or Eaton's Reagent, >150°C | 45-65% | Requires forcing conditions. Provides a unique 4-CF₃, 6-F substitution pattern on the indole, with high regioselectivity. |
| 4-Nitrophenylhydrazine HCl | -NO₂ (para) | Very Strongly Deactivating | Acetic Acid/HCl, Reflux | 10-30%[8] | Often fails or gives very low yields due to extreme deactivation and instability of intermediates.[8] |
Analysis: The data clearly illustrates a trade-off. As the electron-withdrawing character of the substituents increases, the reaction conditions become more demanding and yields tend to decrease. This compound is a highly specialized reagent. Its value lies not in achieving the highest possible yield under mild conditions, but in its ability to directly introduce a specific and desirable fluorine/trifluoromethyl substitution pattern onto the indole core, which would otherwise require a multi-step synthetic sequence.
Caption: Logic for selecting a phenylhydrazine reagent.
Section 3: Beyond the Fischer Indole Synthesis: Pyrazole Formation
While the Fischer indole synthesis is its primary application, substituted hydrazines are also crucial for constructing other heterocycles, such as pyrazoles. Pyrazoles are typically formed via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9]
The strong electron-withdrawing nature of the (4-Fluoro-2-(trifluoromethyl)phenyl) group makes the terminal nitrogen of the hydrazine less nucleophilic. This can slow down the initial condensation step but may also prevent side reactions. The resulting N-aryl pyrazoles are of high interest in medicinal and agricultural chemistry.[10] For example, the reaction with a 1,3-diketone like acetylacetone would yield a 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole, a scaffold with potential biological activity.
Section 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the Fischer indole synthesis using the title reagent.
Synthesis of 6-Fluoro-2,3-dimethyl-4-(trifluoromethyl)-1H-indole
-
Materials:
-
This compound (1.0 eq)
-
2-Butanone (Methyl ethyl ketone) (1.2 eq)
-
Polyphosphoric acid (PPA) (10 wt eq)
-
Toluene
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Hydrazone Formation (Optional, can be done in-situ): To a solution of this compound (1.0 eq) in ethanol, add 2-butanone (1.2 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1 hour. The hydrazone can be isolated or used directly.
-
Cyclization: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 wt eq). Heat the PPA to 80-90°C with stirring until it becomes mobile.
-
Add the (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazone of 2-butanone (formed in-situ or pre-formed) portion-wise to the hot PPA.
-
After the addition is complete, raise the temperature to 150-160°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Allow the reaction mixture to cool to below 100°C. Very carefully and slowly, pour the viscous mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
The crude product may precipitate as a solid or an oil. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure 6-Fluoro-2,3-dimethyl-4-(trifluoromethyl)-1H-indole.
-
Caption: Standard workflow for the Fischer Indole Synthesis.
Conclusion
This compound is a powerful, albeit specialized, reagent in the synthetic chemist's toolkit. Its efficacy is not measured by its reactivity in comparison to simpler, electron-rich hydrazines, but by its ability to construct highly functionalized indole and pyrazole scaffolds in a direct manner. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents necessitates more forceful reaction conditions but provides access to unique chemical architectures that are highly sought after in modern drug discovery. For researchers aiming to synthesize compounds with specific 4-CF₃, 6-F-indole substitution patterns, this reagent offers a distinct strategic advantage over multi-step alternatives, embodying the principle of synthetic efficiency through molecular design.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride
Introduction
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a highly functionalized aromatic hydrazine, a class of compounds that serves as a cornerstone in modern medicinal and agricultural chemistry.[1] The unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a lipophilic trifluoromethyl group, makes it a valuable synthon for constructing complex heterocyclic scaffolds, particularly pyrazoles, which are prevalent in numerous pharmacologically active agents.[2] For instance, substituted phenylhydrazines are critical starting materials in the synthesis of blockbuster drugs like the COX-2 inhibitor Celecoxib.[3][4]
While indispensable in synthesis, the inherent chemical nature of the hydrazine moiety (—NHNH₂) presents a significant challenge for researchers in drug discovery and chemical biology. Hydrazines are potent nucleophiles and reducing agents, properties that can lead to non-specific interactions with biological macromolecules and assay components.[5] This reactivity profile necessitates a thorough evaluation of potential cross-reactivity to distinguish genuine, target-specific biological activity from assay artifacts.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-reactivity studies for this compound. We will compare its reactivity profile with that of structurally related analogs, provide detailed experimental protocols for key assays, and explain the scientific rationale behind each step to ensure data integrity and confident decision-making.
The Duality of Hydrazine Reactivity: A Challenge in Screening
The utility of hydrazine derivatives in chemical biology is rooted in their reactivity. They can act as "warheads" for covalent probes designed to target enzymes bearing electrophilic cofactors or active site residues.[5] However, this same reactivity can be a double-edged sword in high-throughput screening (HTS). Compounds that react non-specifically with assay reagents or proteins can produce false-positive results, leading to the costly pursuit of intractable chemical matter. This phenomenon is a key aspect of Assay Interference.[6]
The primary mechanisms of hydrazine-mediated assay interference include:
-
Covalent Modification: The nucleophilic hydrazine can form covalent bonds with electrophilic residues on proteins, such as cysteine thiols or lysine amines, leading to irreversible inhibition.
-
Redox Cycling: Some hydrazine derivatives can undergo oxidation, producing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can disrupt assay readouts, particularly those reliant on redox-sensitive enzymes or fluorescent probes.[6]
-
Hydrazone Formation: Hydrazines readily react with aldehydes and ketones to form hydrazones.[7] If an assay component or even the target protein contains a carbonyl group, this reaction can lead to apparent activity.
Therefore, a robust cross-reactivity assessment is not merely a quality control step but a fundamental necessity to validate any observed biological activity.
Comparative Framework: Dissecting Structure-Reactivity Relationships
To understand the specific contribution of the fluoro- and trifluoromethyl-substituents to the reactivity of our target compound, a comparative study against a panel of structural analogs is essential. This approach allows for the development of a structure-activity relationship (SAR) profile based on chemical reactivity rather than specific biological targeting.
Table 1: Proposed Comparator Panel for Reactivity Studies
| Compound Name | Role in Study | Rationale |
| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl | Target Compound | The subject of the investigation. |
| Phenylhydrazine HCl | Unsubstituted Parent | Provides a baseline reactivity profile for the core phenylhydrazine scaffold. |
| 4-Fluorophenylhydrazine HCl | Fluoro-only Analog | Isolates the electronic effect of the fluorine atom on the hydrazine's nucleophilicity and redox potential. |
| 2-(Trifluoromethyl)phenylhydrazine HCl | CF₃-only Analog | Isolates the steric and electronic effects of the trifluoromethyl group positioned ortho to the hydrazine moiety. |
| 4-Chlorophenylhydrazine HCl | Alternative Halogen Analog | Compares the effect of a different halogen with distinct electronic properties (less electronegative than F). |
Experimental Design for Cross-Reactivity Profiling
A multi-pronged experimental approach is required to build a comprehensive reactivity profile. The workflow should progress from a general assessment of promiscuous activity to specific mechanistic assays that pinpoint the mode of non-specific interaction.
Caption: Experimental workflow for assessing hydrazine cross-reactivity.
Protocol 1: Counter-Screening for Promiscuous Inhibition using β-Lactamase
Causality: The β-lactamase assay is a gold-standard counter-screen. The enzyme is robust, and its inhibition by compounds that do not resemble its substrate (ampicillin) is a strong indicator of non-specific activity, often driven by aggregation or chemical reactivity.[6]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0.
-
β-Lactamase (from Bacillus cereus): Prepare a 2 U/mL stock solution in Assay Buffer.
-
Nitrocefin (substrate): Prepare a 1 mM stock solution in DMSO.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO for each compound in the panel (Table 1).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 88 µL of Assay Buffer.
-
Add 2 µL of the respective test compound solution (final concentration: 20 µM). Include DMSO-only wells as a negative control.
-
Add 5 µL of the β-Lactamase stock solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding 5 µL of the Nitrocefin stock solution (final concentration: 50 µM).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic trace.
-
Determine the percent inhibition relative to the DMSO control: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100.
-
Protocol 2: Thiol Reactivity Assessment with Ellman's Reagent
Causality: This assay directly quantifies the propensity of a compound to react with free thiol groups, a common feature of cysteine residues in proteins. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) reacts with thiols to produce a colored product, TNB²⁻. A decrease in signal in the presence of a test compound indicates that the compound has reacted with the thiol probe.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4.
-
DTNB Stock: 10 mM in DMSO.
-
Thiol Probe: N-acetyl-L-cysteine, 10 mM stock in Assay Buffer.
-
Test Compounds: 10 mM stock solution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 178 µL of Assay Buffer.
-
Add 2 µL of the test compound solution (final concentration: 100 µM).
-
Add 10 µL of the N-acetyl-L-cysteine stock solution (final concentration: 500 µM).
-
Incubate at room temperature for 1 hour.
-
Add 10 µL of the DTNB stock solution (final concentration: 500 µM).
-
-
Data Acquisition:
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the percent thiol depletion relative to the DMSO control. A higher percentage indicates greater thiol reactivity.
-
Hypothetical Data & Interpretation
To illustrate the utility of this approach, let's consider a set of hypothetical results for our compound panel.
Table 2: Hypothetical Biological and Reactivity Data
| Compound | β-Lactamase Inhibition (%) @ 20 µM | Thiol Reactivity (%) @ 100 µM | Interpretation |
| (4-Fluoro-2-(CF₃)phenyl)hydrazine HCl | 65% | 78% | High Reactivity Risk. The combination of significant counter-screen activity and high thiol reactivity suggests a promiscuous, reactive compound. Any observed biological activity should be treated with extreme caution. |
| Phenylhydrazine HCl | 40% | 55% | Moderate Reactivity Risk. The parent scaffold shows baseline reactivity. |
| 4-Fluorophenylhydrazine HCl | 35% | 48% | Moderate Reactivity Risk. The 4-fluoro substitution does not significantly alter the baseline reactivity compared to the parent compound. |
| 2-(Trifluoromethyl)phenylhydrazine HCl | 62% | 75% | High Reactivity Risk. The ortho-CF₃ group dramatically increases reactivity, likely through electronic and steric effects that enhance the nucleophilicity or accessibility of the hydrazine moiety. |
| 4-Chlorophenylhydrazine HCl | 45% | 58% | Moderate Reactivity Risk. Similar to the fluoro-analog, showing that halogen substitution at the 4-position has a modest effect on this profile. |
Interpretation of Results:
-
The target compound, (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl , exhibits a high potential for non-specific activity driven by thiol reactivity.
-
The SAR suggests that the 2-trifluoromethyl group is the primary driver of this heightened reactivity . The ortho position may influence the conformation and electronic properties of the hydrazine group, making it more reactive.
-
The 4-fluoro group appears to have a minimal impact on the reactivity profile in these assays compared to the unsubstituted parent.
This analysis allows a researcher to flag this specific structural motif (an ortho-trifluoromethyl phenylhydrazine) as a potential source of assay artifacts in future screening campaigns.
Advanced Characterization: Surface Plasmon Resonance (SPR)
For compounds that show biological activity but are flagged for potential reactivity, biophysical methods like SPR are invaluable.
Causality: SPR provides real-time, label-free analysis of binding between an analyte (the hydrazine compound) and a ligand (the immobilized target protein). It can differentiate between specific, reversible binding (which exhibits clear association and dissociation phases) and non-specific or covalent binding, which often results in irregular sensorgrams with no clear dissociation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride
Introduction: The Criticality of Purity in Drug Discovery Intermediates
In the landscape of modern drug development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules, particularly those involving indole ring formation via Fischer indole synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties to the target molecules.
However, the synthetic route to this intermediate is not without its challenges, potentially introducing a constellation of impurities that can have profound downstream consequences. These impurities can lead to unwanted side reactions, reduce yields, and, most critically, introduce potentially genotoxic or mutagenic entities into the final drug substance.[1][2] Regulatory bodies globally, including the FDA and EMA, have established stringent guidelines for the control of such impurities.[3][4]
This guide provides a comprehensive, multi-faceted analytical strategy for assessing the purity of commercially available this compound. We will move beyond a simple percentage purity value and delve into a robust, self-validating workflow that combines orthogonal analytical techniques to identify and quantify the principal compound and its likely impurities. This approach is designed to provide researchers and drug development professionals with the confidence needed to select a high-quality reagent for their critical applications.
Understanding Potential Impurities: A Mechanistic Perspective
The most common industrial synthesis for substituted phenylhydrazines involves the diazotization of a corresponding aniline followed by a reduction step.[5][6] For our target molecule, the starting material is 4-fluoro-2-(trifluoromethyl)aniline. This pathway illuminates the likely impurity profile.
DOT Script for Impurity Origins
References
- 1. sielc.com [sielc.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. knorspharma.com [knorspharma.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of 5-Fluoro-7-(trifluoromethyl)indoles: Modern Alternatives to the Fischer Indole Pathway
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a foundational challenge. The 5-fluoro-7-(trifluoromethyl)indole core is a privileged structure in modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability and binding affinity to its derivatives. The traditional and most recognized route to this scaffold is the Fischer indole synthesis, which relies on the precursor (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride.
However, increasing demands for milder conditions, improved functional group tolerance, scalability, and safety have driven the exploration of alternative synthetic strategies. Hydrazine derivatives can be unstable and their synthesis and handling pose safety concerns, while the strongly acidic conditions of the Fischer synthesis can be incompatible with sensitive substrates.
This guide provides an in-depth, objective comparison of viable, modern synthetic pathways that circumvent the use of this compound. We will dissect the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols for three powerful alternatives: the Bartoli, Larock, and Reductive Cyclization methodologies.
Part 1: The Benchmark - The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and historically significant method for constructing the indole ring.[1] The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination.[2][3]
Reaction Scheme:
The synthesis of a generic 5-fluoro-7-(trifluoromethyl)indole-2-carboxylate ester proceeds as follows:
-
Hydrazone Formation: (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine is condensed with an α-ketoester (e.g., ethyl pyruvate).
-
Indolization: The resulting hydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) and heated to induce a[4][4]-sigmatropic rearrangement, cyclization, and subsequent aromatization to form the indole core.[1]
Mechanistic Workflow:
The causality of the Fischer synthesis hinges on the acid-catalyzed tautomerization of the hydrazone to an ene-hydrazine, which is the active species for the key sigmatropic rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Limitations:
-
Harsh Conditions: Requires strong acids and often high temperatures, limiting compatibility with sensitive functional groups.
-
Precursor Stability: Arylhydrazines can be toxic and unstable, posing handling and storage challenges.
-
Regioselectivity Issues: Symmetrical ketones can lead to mixtures of indole products.
Part 2: Alternative Pathway 1 - The Bartoli Indole Synthesis
Developed in 1989, the Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes.[5][6] This makes it an ideal alternative for our target scaffold, as the trifluoromethyl group at the ortho position is not only tolerated but is required for the reaction to proceed efficiently.[4][7]
Rationale & Starting Material: This pathway begins with the readily accessible 1-fluoro-5-nitro-2-(trifluoromethyl)benzene. The reaction utilizes a vinyl Grignard reagent to construct the pyrrole ring, offering a convergent and direct route to the indole.
Mechanistic Workflow: The reaction mechanism is unique and proceeds without a transition-metal catalyst. It requires three equivalents of the vinyl Grignard reagent.[4][8]
-
Reduction to Nitroso: The first equivalent of Grignard reagent reduces the nitroarene to a nitrosoarene intermediate.
-
Nucleophilic Addition: The second equivalent adds to the nitroso group.
-
Rearrangement & Cyclization: The steric hindrance from the ortho-substituent facilitates a[4][4]-sigmatropic rearrangement, followed by intramolecular cyclization.[4]
-
Aromatization: The third equivalent of Grignard acts as a base to facilitate the final elimination and aromatization sequence upon acidic workup.[7][8]
Caption: Mechanism of the Bartoli Indole Synthesis.
Experimental Protocol: A representative protocol adapted from literature procedures.[5][7]
-
A solution of 1-fluoro-5-nitro-2-(trifluoromethyl)benzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert nitrogen atmosphere.
-
Vinylmagnesium bromide (3.0-3.5 equiv, 1.0 M solution in THF) is added dropwise over 30 minutes, maintaining the internal temperature below -30 °C.
-
The reaction mixture is stirred at -20 °C for 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 5-fluoro-7-(trifluoromethyl)indole.
Part 3: Alternative Pathway 2 - The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that constructs the indole core from an o-haloaniline and a disubstituted alkyne.[9] This method is exceptionally versatile due to the wide availability of both coupling partners and its tolerance for diverse functional groups.
Rationale & Starting Materials: This pathway requires an o-iodoaniline, specifically 4-fluoro-2-iodo-6-(trifluoromethyl)aniline, which can be prepared from the corresponding aniline via electrophilic iodination. The second component is an alkyne, which determines the substitution at the C2 and C3 positions of the final indole product. For an unsubstituted C2/C3, an alkyne surrogate or a terminal alkyne followed by protodesilylation can be used.
Mechanistic Workflow: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the o-iodoaniline.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond.
-
Cyclization: The aniline nitrogen attacks the newly formed vinylic palladium species, displacing the halide and forming a six-membered palladacycle.
-
Reductive Elimination: The complex undergoes reductive elimination to form the indole C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Protocol: A representative protocol adapted from literature procedures.[10][11]
-
To an oven-dried flask are added 4-fluoro-2-iodo-6-(trifluoromethyl)aniline (1.0 equiv), the alkyne (1.5-2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), potassium carbonate (K₂CO₃, 2.0 equiv), and lithium chloride (LiCl, 1.0 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is heated to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography to afford the 2,3-disubstituted 5-fluoro-7-(trifluoromethyl)indole.
Part 4: Alternative Pathway 3 - Reductive Cyclization
Reductive cyclization strategies offer a classic yet highly effective route to indoles, typically starting from o-nitroaryl compounds that bear a two-carbon side chain. These methods are advantageous due to the wide availability of nitroaromatic precursors and the often mild, high-yielding reduction/cyclization step.
Rationale & Starting Material: A suitable precursor, 1-(4-fluoro-2-nitrophenyl)-2-(trifluoromethyl)ethan-1-one, can be synthesized from 1-fluoro-4-nitro-3-(trifluoromethyl)benzene. The key transformation involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring.
Mechanistic Workflow: The process is a straightforward cascade reaction.
-
Nitro Reduction: The nitro group is selectively reduced to an amine using various methods, such as catalytic hydrogenation (H₂, Pd/C), or chemical reductants like iron (Fe) or zinc (Zn) in acetic acid.
-
Intramolecular Cyclization: The newly formed aniline nitrogen immediately undergoes a nucleophilic attack on the neighboring carbonyl group.
-
Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to yield the aromatic indole.
Caption: Mechanism of Reductive Cyclization for Indole Synthesis.
Experimental Protocol: A representative protocol adapted from a similar synthesis.[12]
-
The starting o-nitroaryl ketone (1.0 equiv) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd) is added to the solution.
-
The vessel is sealed, evacuated, and purged with hydrogen gas (H₂) three times, then pressurized with H₂ (1-3 atm or balloon).
-
The mixture is stirred vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the target indole.
Part 5: Comparative Analysis
The choice of synthetic pathway is a critical decision based on a multi-faceted analysis of project goals, available resources, and desired scale. The following table provides a direct comparison of the discussed methodologies.
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis | Larock Indole Synthesis | Reductive Cyclization |
| Starting Material | Arylhydrazine, Ketone/Aldehyde | o-Substituted Nitroarene | o-Iodoaniline, Alkyne | o-Nitroaryl Ketone/Ester |
| Key Reagent/Catalyst | Strong Acid (H₂SO₄, PPA) | Vinyl Grignard (Stoichiometric) | Palladium Catalyst (e.g., Pd(OAc)₂) | Reducing Agent (H₂/Pd, Fe, Zn) |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Cryogenic (-40 to -20 °C) | Moderate to High Temp (60-110 °C) | Mild (Room Temp) |
| Typical Yield Range | 50-85% | 40-80%[5] | 60-95% | 70-95%[12] |
| Key Advantage | Well-established, inexpensive reagents | Direct access to 7-substituted indoles | High functional group tolerance, versatile | High yields, mild conditions, operational simplicity |
| Key Limitation | Poor functional group tolerance, safety of hydrazine | Requires cryogenic setup, sensitive Grignard reagent | Requires expensive Pd catalyst, o-iodoaniline precursor | Requires multi-step synthesis of the nitroaryl precursor |
| Best Suited For | Robust, simple scaffolds on a large scale. | Rapid synthesis of sterically hindered 7-substituted indoles. | Complex molecule synthesis requiring late-stage diversification. | High-yielding synthesis where the precursor is accessible. |
Conclusion and Recommendations
While the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, its reliance on this compound and its harsh conditions present significant drawbacks for modern drug discovery programs.
For the specific synthesis of 5-fluoro-7-(trifluoromethyl)indoles, the Bartoli indole synthesis emerges as a highly compelling alternative.[6][7][8] Its unique ability to leverage the ortho-trifluoromethyl group as a steric directing element provides a direct and efficient pathway from a simple nitroaromatic precursor. It is particularly recommended for researchers needing rapid access to this specific substitution pattern without the need for transition-metal catalysts.
The Larock indole synthesis offers unparalleled versatility and is the method of choice when diverse substitutions at the C2 and C3 positions are required.[9] Its broad functional group tolerance makes it ideal for late-stage functionalization in the synthesis of complex natural products or pharmaceutical candidates.[11]
Finally, reductive cyclization represents the most operationally simple and often highest-yielding method, provided the o-nitroaryl ketone precursor can be synthesized efficiently.[12] Its mild conditions make it highly compatible with a wide range of sensitive functional groups, rendering it an excellent choice for producing high-purity material on a laboratory scale.
Ultimately, the optimal synthetic pathway is not a one-size-fits-all solution. By understanding the mechanistic nuances and practical considerations of these modern alternatives, researchers can make more informed, strategic decisions to accelerate their synthetic campaigns and drug development efforts.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Performance of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Indole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The indole scaffold, a privileged structure in a vast array of pharmaceuticals and biologically active compounds, is a frequent target of such campaigns. The Fischer indole synthesis, a classic and enduringly versatile reaction, remains a primary method for the construction of this vital heterocycle.
This guide provides an in-depth technical comparison of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride , a sophisticated building block, against a spectrum of alternative substituted phenylhydrazines in the context of the Fischer indole synthesis. By examining the interplay of electronic and steric effects, supported by experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of Substituents in the Fischer Indole Synthesis
The Fischer indole synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring is a paramount factor governing the reaction's facility and outcome.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), enhance the electron density of the aromatic ring. This increased nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement step of the mechanism, often leading to higher yields under milder reaction conditions.
Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO₂), chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃), decrease the electron density of the ring. This deactivation can render the sigmatropic rearrangement more challenging, necessitating more forcing conditions—stronger acids, higher temperatures, and longer reaction times—and potentially leading to lower yields.
The subject of this guide, this compound, presents a fascinating case study, featuring two distinct electron-withdrawing groups. The fluorine atom at the 4-position and the potent trifluoromethyl group at the 2-position synergistically deactivate the phenyl ring, suggesting that its performance in the Fischer indole synthesis will require carefully optimized conditions.
Comparative Performance Analysis
To objectively benchmark the performance of this compound, we have compiled experimental data from various sources. The following table contrasts its reactivity and efficiency against phenylhydrazines bearing electron-donating, neutral, and other electron-withdrawing substituents in the Fischer indole synthesis with a representative ketone, cyclohexanone.
| Phenylhydrazine Derivative | Substituent Type | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | 2 EWGs (-F, -CF₃) | 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole | Acetic Acid | 110 | 16 h | 75 | [2] |
| 4-Methoxyphenylhydrazine hydrochloride | EDG (-OCH₃) | 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole | Acetic Acid | Reflux | 2 h | 85 | [3] |
| 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine HCl) | EDG (-CH₃) | 6-Methyl-1,2,3,4-tetrahydro-9H-carbazole | Acetic Acid | Room Temp | 2.25 h | High | [1] |
| Phenylhydrazine hydrochloride | Neutral | 1,2,3,4-Tetrahydro-9H-carbazole | Acetic Acid | Reflux | 2 h | 89 | [4] |
| 4-Chlorophenylhydrazine hydrochloride | EWG (-Cl) | 6-Chloro-1,2,3,4-tetrahydro-9H-carbazole | Acetic Acid | Reflux | 4 h | 65 | [5] |
| 4-Nitrophenylhydrazine hydrochloride | Strong EWG (-NO₂) | 6-Nitro-1,2,3,4-tetrahydro-9H-carbazole | Acetic Acid/HCl | Reflux | 24 h | 30 | [6] |
Analysis of Performance Data:
The data clearly illustrates the profound impact of substituent electronics on the Fischer indole synthesis. Phenylhydrazines with electron-donating groups, such as 4-methoxyphenylhydrazine and 4-methylphenylhydrazine, afford high yields under relatively mild conditions. Unsubstituted phenylhydrazine also performs admirably, providing a high yield of the corresponding indole.
As anticipated, the introduction of electron-withdrawing groups leads to a decrease in reaction efficiency. 4-Chlorophenylhydrazine requires a longer reaction time and results in a lower yield compared to the EDG-substituted counterparts. The strongly deactivating nitro group in 4-nitrophenylhydrazine significantly hampers the reaction, leading to a much lower yield even after a prolonged reaction time with a stronger acid catalyst system.
In this context, the performance of This compound is noteworthy. Despite possessing two potent electron-withdrawing groups, a respectable yield of 75% is achieved. This outcome underscores the fact that while EWGs can present a synthetic challenge, optimized reaction conditions—in this case, elevated temperature and a sufficient reaction time—can overcome this deactivation to provide synthetically useful yields. This resilience makes it a valuable reagent for the synthesis of highly functionalized, fluorinated indoles, which are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties.[7]
Experimental Protocols
To provide a practical framework for the data presented, detailed experimental protocols for the Fischer indole synthesis using select phenylhydrazine derivatives are provided below. These protocols are designed to be self-validating, with clear steps and rationales for the chosen conditions.
Protocol 1: Synthesis of 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole
This protocol details the synthesis of the indole derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and glacial acetic acid.
-
Add cyclohexanone to the stirred solution.
-
Heat the reaction mixture to 110 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.
Causality of Experimental Choices: Glacial acetic acid serves as both the solvent and the acid catalyst. The elevated temperature and extended reaction time are necessary to overcome the deactivating effect of the fluoro and trifluoromethyl substituents on the phenylhydrazine ring.
Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole
This protocol exemplifies the synthesis using a phenylhydrazine with an electron-donating group.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride and cyclohexanone in glacial acetic acid.
-
Heat the mixture to reflux for 2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole.
Causality of Experimental Choices: The electron-donating methoxy group facilitates the reaction, allowing for a shorter reaction time at reflux compared to the deactivated substrate in Protocol 1.
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates the key stages of the Fischer indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. researchgate.net [researchgate.net]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Characterization of impurities in (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride samples
An In-Depth Comparative Guide to the Characterization of Impurities in (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific arrangement of fluorine and trifluoromethyl groups imparts unique properties to the final drug molecules, influencing their efficacy, metabolism, and safety profiles. However, the synthetic route to this intermediate, like any chemical process, is susceptible to the formation of impurities. These undesired components, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological properties of the API, compromising patient safety, and leading to regulatory hurdles.[1]
Therefore, a robust and comprehensive strategy for the detection, identification, and quantification of impurities is not merely a quality control measure; it is a fundamental requirement for safe and effective drug development. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3][4]
The Impurity Landscape: Understanding Origins to Predict and Detect
A successful impurity characterization strategy begins with a thorough understanding of the potential impurity landscape. The common synthesis of substituted phenylhydrazines involves the diazotization of an aniline precursor followed by a reduction step.[5][6] This process can introduce several classes of impurities.
-
Organic Impurities: These are the most common and diverse class. They include unreacted starting materials (e.g., 4-fluoro-2-(trifluoromethyl)aniline), intermediates from incomplete reactions, by-products from side reactions (e.g., dimerization or degradation of the diazonium salt), and any subsequent degradation products formed during storage.[1][2]
-
Inorganic Impurities: These can originate from reagents, catalysts (like tin salts if stannous chloride is the reducing agent), or leach from manufacturing equipment. Their presence must be monitored and controlled based on pharmacopoeial standards or known safety data.[2][4]
-
Residual Solvents: Organic solvents are used throughout the synthesis, purification, and crystallization steps. Their removal is often incomplete, and their limits are strictly regulated according to their toxicity under ICH Q3C guidelines.[2][4]
The following diagram illustrates the relationship between the synthesis pathway and the potential points of impurity introduction.
Caption: Origin of potential impurities during the synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine HCl.
A Comparative Guide to Core Analytical Methodologies
No single analytical technique can provide a complete impurity profile. The key to a robust characterization is the intelligent application of orthogonal methods, each chosen for its specific strengths. The choice is driven by the physicochemical properties of the analyte and the potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[1][7] It excels at separating the main compound from closely related structural analogues.
-
Expertise & Causality: For a UV-active molecule like (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine, a Diode Array Detector (DAD) or UV detector is the logical first choice. It provides high sensitivity and allows for peak purity analysis. The method's power lies in the chromatographic separation, where slight differences in polarity between the API and its impurities lead to different retention times. When unknown impurities are detected above the ICH reporting threshold (typically >0.05%), hyphenation with Mass Spectrometry (LC-MS) becomes essential for obtaining molecular weight information, which is the first step in structural identification.[1][2][8]
-
Comparison with Alternatives: While GC can analyze some organic compounds, HPLC is far more versatile for the polar, non-volatile, and thermally labile impurities often found in hydrazine salts. Direct analysis by NMR lacks the sensitivity and separatory power to detect trace-level impurities in a complex mixture without prior separation.
| Feature | HPLC-UV/DAD | LC-MS |
| Primary Use | Quantification of known and unknown impurities; Purity assessment. | Identification of unknown impurities. |
| Strengths | Robust, reproducible, highly quantitative, cost-effective. | Provides molecular weight data, high specificity. |
| Limitations | Does not provide structural information for unknowns. | Quantification can be complex; response varies between compounds. |
| Best For | Routine QC, stability studies, initial purity screening. | Impurity identification during process development and degradation studies. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles
GC-MS is the preferred method for analyzing volatile and semi-volatile substances, making it indispensable for quantifying residual solvents and certain low-molecular-weight impurities.[1]
-
Expertise & Causality: Hydrazine and its simple derivatives are polar and may exhibit poor peak shape or thermal instability in a GC system. Therefore, derivatization is often employed.[9][10] For example, reacting the hydrazine with an aldehyde or ketone (like benzaldehyde or pentafluorobenzaldehyde) forms a stable, less polar, and more volatile derivative (a hydrazone or azine) that is ideal for GC-MS analysis.[10][11] This strategic chemical modification enhances sensitivity and chromatographic performance, allowing for reliable trace-level detection. Headspace GC is the standard technique for residual solvents, as it separates the volatile solvents from the non-volatile API matrix without direct injection of the drug substance.[12]
-
Comparison with Alternatives: HPLC is generally unsuitable for the highly volatile solvents controlled under ICH Q3C. While NMR can detect solvents, it lacks the sensitivity of headspace GC-MS for quantifying them at the low PPM levels required by regulatory agencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure Elucidation
When an impurity's structure is unknown, NMR spectroscopy is the ultimate analytical tool.[13][14][15] It provides unambiguous information about the molecular skeleton, atom connectivity, and stereochemistry.
-
Expertise & Causality: For (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine, a suite of NMR experiments is particularly powerful. ¹H NMR provides information on the protons, ¹³C NMR on the carbon backbone, and crucially, ¹⁹F NMR is highly sensitive and specific to the fluorine-containing parts of the molecule, making it excellent for identifying impurities where the fluorinated moiety has been altered. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to piece the structural puzzle together. A key advantage of NMR is its ability to perform quantitative analysis (qNMR) without a reference standard for the impurity itself, a significant benefit when dealing with novel or difficult-to-synthesize impurities.[8][14]
-
Comparison with Alternatives: Mass spectrometry provides a molecular weight and fragmentation pattern, which suggests possible structures. However, it cannot definitively distinguish between isomers. NMR provides the precise atomic connectivity needed to confirm a structure unequivocally.[8][13]
Integrated Analytical Workflow: A Self-Validating System
A robust impurity characterization strategy integrates these techniques into a logical, tiered workflow. This approach ensures that no potential impurity goes undetected and that analytical resources are used efficiently.
Caption: Integrated workflow for comprehensive impurity characterization.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for methodology development. They must be validated according to ICH Q2(R1) guidelines to prove their suitability for their intended purpose.
Protocol 1: HPLC-UV/DAD Method for Organic Impurities
-
Objective: To separate and quantify related organic impurities.
-
Methodology:
-
Chromatographic System: HPLC with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[17]
-
Detection Wavelength: 235 nm.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Protocol 2: Headspace GC-MS Method for Residual Solvents
-
Objective: To identify and quantify residual solvents.
-
Methodology:
-
System: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 85 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal immediately.
-
Protocol 3: NMR Analysis for Structural Elucidation
-
Objective: To determine the chemical structure of an isolated, unknown impurity.
-
Methodology:
-
System: 500 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum to observe the number, integration, and multiplicity of proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT sequence to determine CH, CH₂, and CH₃ groups).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to analyze the signals from the -CF₃ group and the aromatic fluorine.
-
2D NMR:
-
Data Analysis: Integrate all spectral data to assemble the final chemical structure.
-
Conclusion
The characterization of impurities in this compound is a multifaceted challenge that demands a scientifically sound, integrated analytical approach. By leveraging the separatory power of HPLC, the volatile analysis capability of GC-MS, and the definitive structural elucidation power of NMR, researchers and drug developers can build a comprehensive purity profile. This not only ensures compliance with global regulatory standards[3][18][19] but also upholds the ultimate responsibility of the pharmaceutical industry: to deliver safe and effective medicines to patients. This guide serves as a framework for developing and implementing such a strategy, emphasizing the causal logic behind each experimental choice to build a self-validating and trustworthy data package.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rroij.com [rroij.com]
- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 11. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. veeprho.com [veeprho.com]
- 15. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 17. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 18. fda.gov [fda.gov]
- 19. mca.gm [mca.gm]
Safety Operating Guide
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride proper disposal procedures
An In-Depth Guide to the Safe Disposal of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, a compound that demands meticulous handling due to its dual chemical nature as both a hydrazine derivative and a halogenated organic molecule. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Understanding the Hazard Profile
This compound belongs to a class of compounds, hydrazine derivatives, that are recognized for their high reactivity and potential toxicity.[1] The presence of fluorine and a trifluoromethyl group classifies it as a halogenated organic compound, which is subject to specific environmental regulations.[2][3]
A thorough risk assessment reveals several key hazards:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[4] They can act as corrosives, causing severe burns to the skin and eyes.[5][6]
-
Carcinogenicity: Many hydrazine compounds are suspected carcinogens, necessitating extreme caution to minimize exposure.[4][6] The Occupational Safety and Health Administration (OSHA) and other agencies have established strict exposure limits for hydrazine.[7]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and certain metals.[1][8] The hydrochloride salt form offers increased stability compared to the free base, but it must still be handled with care.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[2][4] Disposal methods must prevent release into sewer systems or waterways.[5][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's hazard profile, a robust PPE protocol is essential. All handling, including weighing and solution preparation, must occur within a certified chemical fume hood.[10][11]
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves.[8][10] | Provides a barrier against skin absorption, which is a primary route of exposure.[12] Butyl rubber is often recommended for hydrazine compounds.[8] |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles with a face shield.[10] | Protects against splashes of solutions and airborne dust particles that can cause severe eye damage.[6][11] |
| Body Protection | Flame-resistant lab coat.[10] | Protects against incidental contact and splashes. |
| Respiratory | Work conducted in a chemical fume hood.[11] | A properly functioning fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11] For major spills or emergencies, a NIOSH-approved respirator may be necessary.[8] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill (Solid Material)
For small quantities of spilled solid:
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Clean-Up: Use dry clean-up procedures to avoid generating dust.[9][13] Gently sweep the material into a designated, labeled hazardous waste container using non-sparking tools.[14] Avoid vacuuming unless using an explosion-proof, HEPA-filtered unit.[13]
-
Decontamination: Wipe the spill area with a damp cloth, then decontaminate with a suitable solution (e.g., 5% sodium hypochlorite), followed by a water rinse.[8] All cleaning materials must be disposed of as hazardous waste.[10]
Major Spill
For larger spills or spills of solutions:
-
Evacuate: Immediately evacuate the area and alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.[10]
-
Isolate: Close the doors to the affected area to contain vapors.
-
First Aid: If there has been personal contact, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes, then seek immediate medical attention.[6][10]
-
Professional Response: Do not attempt to clean up a major spill yourself.[10] Await the arrival of trained emergency responders.
Waste Management and Disposal Workflow
Proper disposal requires a systematic approach involving segregation, neutralization (where appropriate), and transfer to a certified hazardous waste handler. This substance is considered extremely hazardous waste.[10]
Caption: Waste management workflow for this compound.
Disposal Procedures Explained
-
Waste Collection: All waste, including contaminated PPE and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[9][15] Do not mix this waste with other chemical waste streams to prevent unintended reactions.[15]
-
Chemical Treatment (Aqueous Waste): For dilute aqueous solutions, chemical neutralization can be an effective pretreatment step. The standard method for hydrazine compounds involves oxidation with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[1][8]
-
Causality: The hypochlorite oxidizes the hydrazine moiety to nitrogen gas, water, and sodium chloride, which are far less hazardous.[8]
-
Protocol: This reaction is highly exothermic. Therefore, the hydrazine solution must first be diluted to less than 5% concentration before slowly adding an equal volume of a dilute (<5%) hypochlorite solution with constant stirring in a fume hood.[1][8] The final solution should be tested for residual hydrazine before it is managed for final disposal according to institutional guidelines.
-
-
Incineration (Primary Disposal Method): For the solid chemical and heavily contaminated materials, high-temperature incineration is the required disposal method.[16] As a halogenated organic compound, this substance falls under EPA regulations that often mandate thermal treatment to ensure complete destruction.[2] This process must be carried out at a licensed and permitted hazardous waste disposal facility.[13][17]
Regulatory Compliance
Disposal of this compound must comply with all federal, state, and local regulations.[1][13] In the United States, this waste would be regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its halogenated nature, it may fall under specific EPA hazardous waste codes, such as those in the F-list (e.g., F024 for process wastes from chlorinated aliphatic hydrocarbons) or be classified based on its characteristics of toxicity.[18][19] Always consult with your institution's EH&S department to ensure proper waste characterization and adherence to all legal requirements.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. benchchem.com [benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. nj.gov [nj.gov]
- 7. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 8. arxada.com [arxada.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Hydrazine (HSG 56, 1991) [inchem.org]
- 17. epaosc.org [epaosc.org]
- 18. wku.edu [wku.edu]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves the use of highly reactive and potentially hazardous reagents. Among these, substituted hydrazines play a critical role as versatile building blocks. This guide provides essential, immediate safety and logistical information for the handling of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, a compound demanding meticulous attention to safety protocols. Our aim is to empower researchers with the knowledge to not only utilize this compound effectively but also to ensure a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is a substituted hydrazine derivative and, as such, inherits the hazardous properties associated with this class of compounds. The primary risks involve its potential for acute toxicity, as well as its corrosive and irritant effects upon contact. A thorough understanding of its hazard profile is the first line of defense in mitigating risk.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
These classifications underscore the necessity of stringent adherence to the handling procedures outlined in this guide. The trifluoromethyl and fluoro-substituents may also influence its reactivity and toxicological profile, warranting a cautious and informed approach.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In situations with a higher risk of splashing, a face shield worn over safety goggles is required.
-
Skin Protection: A flame-resistant lab coat must be worn at all times. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.
-
Hand Protection: Chemical-resistant gloves are critical. Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing the risk of exposure and ensuring experimental integrity.
3.1. Preparation and Weighing:
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible to maximize containment while allowing for comfortable manipulation.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have them ready inside the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Avoid creating dust. If any material is spilled within the fume hood, it should be cleaned up immediately following the spill response procedures outlined below.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.
-
Transfer: If the solution needs to be transferred to another vessel, use a clean pipette or cannula. Ensure all transfers are conducted within the fume hood.
-
Reaction Monitoring: Once the reaction is initiated, it should be closely monitored. Do not leave the reaction unattended.
3.3. Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
4.2. Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a containment area.
-
Containment (if safe to do so): For small spills within a fume hood, you can proceed with cleanup. For larger spills, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup of Small Spills:
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with a non-combustible absorbent material, such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
5.1. Waste Collection:
-
Segregation: Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
5.2. Disposal Procedure:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Decontamination of Empty Containers: The original container, even when "empty," will retain residual chemical and must be disposed of as hazardous waste. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
